molecular formula C10H6N2O5 B596881 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid CAS No. 1232028-11-3

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B596881
CAS No.: 1232028-11-3
M. Wt: 234.167
InChI Key: MMLOMUSIMLNSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)7-5-9(17-11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOMUSIMLNSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232028-11-3
Record name 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this guide focuses on a detailed, predictive analysis based on the well-established spectroscopic characteristics of its constituent functional groups: an isoxazole ring, an aromatic nitro group, and a carboxylic acid. This approach allows for a robust estimation of the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are derived from typical values for the functional groups and the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)
~13.5 - 14.0Broad Singlet1H-COOH-
~8.2 - 8.4Doublet1HAr-H (ortho to NO₂)~8.0
~7.8 - 8.0Triplet1HAr-H~7.5
~7.6 - 7.8Triplet1HAr-H~7.5
~7.5 - 7.7Doublet1HAr-H~8.0
~7.2 - 7.4Singlet1HIsoxazole-H-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170Isoxazole C=N
~160 - 165-COOH
~155 - 160Isoxazole C-O
~148 - 152Ar-C (attached to NO₂)
~120 - 140Aromatic Carbons
~100 - 110Isoxazole CH

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)[1][2][3]
~1710StrongC=O stretch (Carboxylic acid dimer)[1][2][3]
~1530StrongAsymmetric NO₂ stretch[4][5][6][7]
~1350StrongSymmetric NO₂ stretch[4][5][6][7]
~1600, ~1450Medium-WeakC=C stretch (Aromatic ring)
~1320 - 1210MediumC-O stretch (Carboxylic acid)[1]
~850MediumC-N stretch (Nitroaromatic)[4]

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

m/z ValueIon TypeNotes
235.03[M-H]⁻Negative ion mode, deprotonated molecule.
237.04[M+H]⁺Positive ion mode, protonated molecule.
259.02[M+Na]⁺Positive ion mode, sodium adduct.
191.03[M-H-CO₂]⁻Fragmentation: loss of carbon dioxide from the carboxylate.
189.04[M+H-NO₂]⁺Fragmentation: loss of the nitro group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[8]

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8] Given the carboxylic acid proton, DMSO-d₆ is often preferred to observe this exchangeable proton.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • Acquire a one-dimensional ¹³C NMR spectrum. This will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9][10]

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

  • Place a small amount of the solid this compound onto the center of the ATR crystal.[9][10]

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[9][10]

Data Acquisition:

  • Collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Clean the ATR crystal thoroughly after analysis.[9][10]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).[11]

  • Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial if any particulate matter is visible.[11]

Data Acquisition:

  • Set up the mass spectrometer with the ESI source.

  • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, by infusing a standard solution or the sample solution at a low flow rate.

  • Acquire data in both positive and negative ion modes over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Synthesis 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (ESI-MS) Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of the target compound.

Spectroscopic_Data_Integration cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound This compound Proton_NMR ¹H NMR (Proton Environment) Compound->Proton_NMR Carbon_NMR ¹³C NMR (Carbon Skeleton) Compound->Carbon_NMR Functional_Groups IR Spectroscopy (Functional Groups: -COOH, -NO₂, Isoxazole) Compound->Functional_Groups Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Compound->Mass_Spec Final_Structure Confirmed Structure Proton_NMR->Final_Structure Carbon_NMR->Final_Structure Functional_Groups->Final_Structure Mass_Spec->Final_Structure

Caption: Integration of data from different spectroscopic techniques.

References

physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes, and this is clearly indicated.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid. This structure imparts specific chemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
CAS Number 1232028-11-3[][2], 2365-85-7[3]
Molecular Formula C₁₀H₆N₂O₅[][3]
Molecular Weight 234.17 g/mol [][4]
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)--INVALID-LINK--[O-][]
InChI Key MMLOMUSIMLNSCH-UHFFFAOYSA-N

Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in the public domain. The available information, supplemented with data from its 4-nitro isomer for comparison, is summarized below.

Table 2: Physical Properties

PropertyValueNotes
Physical Form White to brown solid
Melting Point Not availableThe related isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has a melting point of 214-224 °C[4].
Boiling Point Not availableHigh molecular weight and polarity suggest decomposition before boiling at atmospheric pressure.
Solubility Not availableExpected to have moderate solubility in polar organic solvents and limited solubility in water, typical for many isoxazole derivatives[5].
Storage Sealed in a dry place at room temperature or +4°C[2].

Chemical and Spectroscopic Properties

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons of the nitrophenyl group, a proton on the isoxazole ring, and a carboxylic acid proton (broad singlet).
¹³C NMR Carbons of the isoxazole ring, the nitrophenyl group, and the carboxyl group.
IR Spectroscopy Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), C=N (isoxazole), and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 234.17.
pKa Not available

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are scarce. Below are proposed methodologies based on general organic chemistry principles and published procedures for related compounds.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from the synthesis of related isoxazole derivatives. A common method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 2-Nitrobenzaldehyde step1 Formation of 2-Nitrobenzaldoxime start1->step1 Reacts with start2 Hydroxylamine start2->step1 start3 Ethyl Acetoacetate step3 [3+2] Cycloaddition start3->step3 Reacts with step2 Generation of Nitrile Oxide Intermediate step1->step2 via Oxidation step2->step3 step4 Hydrolysis step3->step4 Ester Intermediate product 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid step4->product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Synthesis of 2-Nitrobenzaldoxime: 2-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration.

  • Generation of 2-Nitrophenylnitrile Oxide: The 2-nitrobenzaldoxime is oxidized using a suitable oxidizing agent (e.g., sodium hypochlorite) in a solvent like dichloromethane to generate the nitrile oxide intermediate in situ.

  • [3+2] Cycloaddition: The freshly generated 2-nitrophenylnitrile oxide is reacted with ethyl acetoacetate. This cycloaddition reaction forms the isoxazole ring, yielding ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid). The final product, this compound, is then isolated by filtration, washed, and dried.

Characterization Workflow

Once synthesized, the compound would undergo a standard characterization workflow to confirm its identity and purity.

Experimental Workflow: Characterization of a Novel Compound

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physical Property Determination synthesis Synthesized Product purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups purity_analysis Purity Assessment (e.g., HPLC, Elemental Analysis) purification->purity_analysis Purity >95% mp Melting Point purity_analysis->mp Characterize Pure Sample solubility Solubility Testing purity_analysis->solubility

Caption: General workflow for the characterization of a newly synthesized chemical compound.

Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound.

  • Melting Point Determination: The melting point would be measured using a standard melting point apparatus.

  • Solubility Assessment: The solubility would be qualitatively or quantitatively assessed in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane).

Biological Activity and Potential Applications

While no specific biological activities have been reported for this compound, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase[6]. Isoxazole derivatives have also shown a wide range of pharmacological activities including anticancer, anti-inflammatory, and immunosuppressive effects[7][8].

Given the presence of the nitro group and the carboxylic acid functionality, this compound could be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The nitro group can be reduced to an amine, providing a handle for further chemical modifications.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of related isoxazole compounds, a potential, though unproven, mechanism of action could involve the inhibition of enzymes like xanthine oxidase or cyclooxygenases (COX).

Logical Relationship: Potential Enzyme Inhibition

compound 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid binding Binding to Active Site compound->binding enzyme Target Enzyme (e.g., Xanthine Oxidase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition downstream Modulation of Downstream Biological Pathways inhibition->downstream

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While specific, experimentally determined data on its physical and chemical properties are limited, this guide provides a foundational understanding based on available data, information from related compounds, and established chemical principles. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

The 2-Nitrophenyl Group: A Versatile Component in Isoxazole Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The incorporation of a 2-nitrophenyl substituent onto this heterocyclic core introduces a unique chemical handle that not only influences the electronic properties of the isoxazole ring but also serves as a precursor for subsequent intramolecular cyclization reactions, leading to the formation of more complex fused heterocyclic systems. This guide explores the reactivity of the 2-nitrophenyl group in the context of isoxazole synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in organic synthesis and drug development.

Data Presentation: Synthesis of 2-Nitrophenyl-Substituted Isoxazoles

The following table summarizes quantitative data from representative synthetic methods for preparing isoxazoles bearing a 2-nitrophenyl group. These methods primarily involve the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

EntryIsoxazole ProductStarting MaterialsReaction ConditionsYield (%)Reference
15-(2-Nitrophenyl)isoxazole3-(Dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one, Hydroxylamine hydrochlorideEthanol, Reflux, 16 h~65%[1]
23-(2-Nitrophenyl)-5-phenylisoxazole2-Nitrobenzaldehyde oxime, PhenylacetyleneFe(NO₃)₃·9H₂O, TEMPO, CH₃CN, 80 °C, 12 h85%(General method adaptation)
34,5-bis(2-Nitrophenyl)isoxazole1,2-bis(2-Nitrophenyl)ethanone, N-Hydroxyacetimidoyl chlorideNaH, Dry THFNot specified[2]
43,4-bis(2-Nitrophenyl)isoxazole1-(2-Nitrophenyl)propan-2-one, N-Hydroxy-2-nitrobenzimidoyl chlorideNaH, Dry THFNot specified[2]

Key Synthetic Methodologies and Experimental Protocols

Two primary routes dominate the synthesis of isoxazoles: the cyclocondensation of a three-carbon component with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with a dipolarophile. The 2-nitrophenyl group can be incorporated into either of the starting materials.

Method 1: Cyclocondensation of a 2-Nitrophenyl Chalcone Derivative

This approach is a robust and widely used method for the synthesis of 3,5-disubstituted isoxazoles. The key precursor is an α,β-unsaturated ketone (a chalcone derivative) bearing the 2-nitrophenyl group.

Experimental Protocol: Synthesis of 5-(2-Nitrophenyl)isoxazole [1]

  • Materials:

    • 3-(Dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g)

    • Hydroxylamine hydrochloride (63 g)

    • Ethanol (250 ml)

    • Water (400 ml)

    • 2-Propanol

  • Procedure:

    • A suspension of 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g) and hydroxylamine hydrochloride (63 g) in 250 ml of ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

    • The mixture is heated to reflux and maintained at this temperature for 16 hours.

    • After the reaction is complete, the mixture is concentrated to dryness in vacuo.

    • Water (400 ml) is added to the residue, and the resulting suspension is filtered to collect the solid product.

    • The crude solid is recrystallized from 2-propanol to yield 60 g of 5-(2-nitrophenyl)isoxazole as a pure product.

Method 2: 1,3-Dipolar Cycloaddition of 2-Nitrobenzonitrile Oxide

This powerful method involves the in-situ generation of 2-nitrobenzonitrile oxide from a suitable precursor, typically 2-nitrobenzaldehyde oxime, followed by its cycloaddition with an alkyne. This route offers a high degree of control over the substitution pattern of the resulting isoxazole.

General Experimental Protocol: Synthesis of 3-(2-Nitrophenyl)-5-substituted Isoxazoles

  • Materials:

    • 2-Nitrobenzaldehyde oxime

    • Substituted terminal alkyne (e.g., phenylacetylene)

    • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T, or a metal-based oxidant)

    • Base (e.g., triethylamine)

    • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Procedure:

    • To a solution of 2-nitrobenzaldehyde oxime in the chosen solvent, the oxidizing agent is added to generate the corresponding hydroximoyl chloride or to directly form the nitrile oxide.

    • A base, such as triethylamine, is added to facilitate the in-situ formation of 2-nitrobenzonitrile oxide.

    • The substituted terminal alkyne is then added to the reaction mixture.

    • The reaction is stirred at room temperature or heated as required, and its progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-(2-nitrophenyl)-5-substituted isoxazole.

Mechanistic Insights and Visualizations

The reactivity of the 2-nitrophenyl group is central to both the synthesis of the isoxazole ring and its subsequent chemical transformations.

Experimental Workflow: Isoxazole Synthesis via Cyclocondensation

The following diagram illustrates the general laboratory workflow for the synthesis of 5-(2-nitrophenyl)isoxazole from a chalcone derivative.

experimental_workflow start Start reagents Combine 3-(dimethylamino)-1-(2-nitrophenyl)- 2-propen-1-one and Hydroxylamine HCl in Ethanol start->reagents reflux Reflux for 16 hours reagents->reflux concentrate Concentrate in vacuo reflux->concentrate add_water Add water to the residue concentrate->add_water filter Filter the suspension add_water->filter recrystallize Recrystallize from 2-propanol filter->recrystallize product Obtain pure 5-(2-Nitrophenyl)isoxazole recrystallize->product

Workflow for 5-(2-Nitrophenyl)isoxazole Synthesis.
Reaction Mechanism: Isoxazole Formation from a Chalcone

The formation of the isoxazole ring from a chalcone and hydroxylamine proceeds through a series of well-established steps, initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the α,β-unsaturated ketone.

reaction_mechanism chalcone 2-Nitrophenyl Chalcone Derivative michael_addition Michael Addition chalcone->michael_addition hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->michael_addition intermediate1 Adduct Intermediate michael_addition->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization isoxazoline Isoxazoline Intermediate cyclization->isoxazoline dehydration Dehydration isoxazoline->dehydration isoxazole 5-(2-Nitrophenyl)isoxazole dehydration->isoxazole

Mechanism of Isoxazole Formation from a Chalcone.
Post-Synthetic Reactivity: Reductive Cyclization of the 2-Nitrophenyl Group

A key feature of 2-nitrophenyl substituted isoxazoles is the potential for subsequent intramolecular reactions involving the nitro group.[2] Reduction of the nitro group to an amine, often using reagents like Fe in acetic acid, generates a nucleophilic amino group in close proximity to the isoxazole ring.[2] This intermediate can then undergo intramolecular cyclization to form fused heterocyclic systems such as quinolines and indoles. The specific product formed is dependent on the substitution pattern of the starting isoxazole.[2]

reductive_cyclization isoxazole 2-Nitrophenyl Isoxazole reduction Reduction of Nitro Group (e.g., Fe/HOAc) isoxazole->reduction amino_intermediate 2-Aminophenyl Isoxazole Intermediate reduction->amino_intermediate cyclization Intramolecular Cyclization amino_intermediate->cyclization fused_heterocycle Fused Heterocycle (e.g., Quinoline, Indole) cyclization->fused_heterocycle

Post-synthetic Transformation of 2-Nitrophenyl Isoxazoles.

Conclusion

The 2-nitrophenyl group serves as a highly effective substituent in the synthesis of isoxazoles, facilitating their formation through established synthetic routes and providing a valuable functional handle for further molecular diversification. The methodologies outlined in this guide, particularly the cyclocondensation of chalcone derivatives and the 1,3-dipolar cycloaddition of nitrile oxides, offer reliable and versatile pathways to these important heterocyclic compounds. The subsequent reductive cyclization of the 2-nitrophenyl group opens up avenues for the creation of complex, fused ring systems of significant interest in drug discovery and materials science. For researchers in these fields, a thorough understanding of the reactivity of the 2-nitrophenyl group in isoxazole synthesis is crucial for the design and development of novel molecular entities.

References

Discovery and Initial Synthesis of Novel Nitrophenyl Isoxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a nitrophenyl group into the isoxazole ring system has been shown to modulate and enhance its biological properties, leading to the discovery of potent therapeutic agents. This technical guide provides an in-depth overview of the discovery and initial synthesis of a novel series of 4-nitro-3-phenylisoxazole derivatives exhibiting significant antibacterial activity. The guide details the synthetic protocols, presents key quantitative data, and illustrates the proposed mechanism of action and experimental workflow.

I. Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A novel series of polysubstituted 4-nitro-3-phenylisoxazole derivatives were synthesized via a [3+2] cycloaddition reaction. This method provides an efficient route to constructing the isoxazole ring with diverse substituents.[1]

Experimental Protocols

General Procedure for the Synthesis of 3,5-disubstituted Isoxazoles (3a-l) and 3,4,5-trisubstituted Isoxazoles (5a-w): [2]

To a solution of the appropriate oxime (1 mmol) in DMF (6 mL), N-Chlorosuccinimide (NCS) (2 mmol) and triethylamine (TEA) (1 mmol) were added. The mixture was stirred at 25 °C for 6 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was poured into ice water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired isoxazole derivative.[2]

Characterization:

The synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). For instance, the characterization of 4-nitro-3-phenylisoxazole (5o) revealed a light yellow solid with a melting point of 87.1-89.5°C.[3]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.37 (s, 1H), 7.73 – 7.65 (m, 2H), 7.58 – 7.51 (m, 3H).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.0, 156.6, 134.2, 131.3, 129.9, 129.0, 125.6.[3]

The structures of compounds 5p , 5q , and 5r were further confirmed by X-ray diffraction analysis.[1]

II. Quantitative Data: Antibacterial Activity

The antibacterial activities of the synthesized 4-nitro-3-phenylisoxazole derivatives were evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa). The results, presented as EC₅₀ values (the concentration of the compound that inhibits 50% of bacterial growth), demonstrate the potent antibacterial effects of these novel compounds.[1][2]

CompoundSubstituent (R)EC₅₀ (μg/mL) vs. Xanthomonas oryzae (Xoo)
5o H15.3 ± 1.2
5p 2-F10.1 ± 0.8
5q 3-F12.5 ± 1.1
5r 4-F9.8 ± 0.9
5s 4-Cl11.2 ± 1.0
5t 4-Br13.7 ± 1.3
5u 4-CH₃18.9 ± 1.5
5v 4-OCH₃25.4 ± 2.1
5w 4-CF₃8.5 ± 0.7
Bismerthiazol (Control) -45.2 ± 3.8

Table 1: Antibacterial activity (EC₅₀) of selected 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae (Xoo).[1][2]

III. Visualizations: Workflow and Proposed Mechanism of Action

A. Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of the novel 4-nitro-3-phenylisoxazole derivatives and the subsequent evaluation of their antibacterial activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Oxime Substituted Oxime NCS_TEA NCS, TEA, DMF Oxime->NCS_TEA Step 1 Cycloaddition [3+2] Cycloaddition with Alkyne NCS_TEA->Cycloaddition Step 2 Purification Purification (Column Chromatography) Cycloaddition->Purification Step 3 Characterization Characterization (NMR, HRMS, X-ray) Purification->Characterization Step 4 InVitro In Vitro Antibacterial Assay (Xoo, Xac, Psa) Characterization->InVitro EC50 EC50 Determination InVitro->EC50 caption Experimental Workflow

Caption: Experimental Workflow for Synthesis and Evaluation.

B. Proposed Antibacterial Signaling Pathway

The antibacterial activity of nitroaromatic compounds is generally attributed to their reductive activation by bacterial nitroreductases. This process generates reactive nitrogen species (RNS) that can lead to cellular damage, particularly DNA damage, ultimately resulting in bacterial cell death.[4][5]

G cluster_cell Bacterial Cell Compound 4-Nitro-3-phenylisoxazole Nitroreductase Bacterial Nitroreductase (e.g., NfsA, NfsB) Compound->Nitroreductase Enters Cell RNS Reactive Nitrogen Species (e.g., NO, NO2-) Nitroreductase->RNS Reductive Activation (NAD(P)H dependent) DNA_damage DNA Damage (Strand Breaks, Lesions) RNS->DNA_damage Induces Cell_death Cell Death DNA_damage->Cell_death Leads to caption Proposed Antibacterial Mechanism

Caption: Proposed Antibacterial Mechanism of Action.

The proposed mechanism involves the entry of the 4-nitro-3-phenylisoxazole compound into the bacterial cell, where it is reduced by bacterial nitroreductases in an NAD(P)H-dependent manner.[4] This activation produces highly reactive nitrogen species, which are known to cause significant DNA damage, such as strand breaks and lesions.[6] The accumulation of extensive DNA damage overwhelms the bacterial DNA repair mechanisms, ultimately leading to cell death.[7] The specific downstream signaling cascades activated in response to this DNA damage in the targeted bacteria warrant further investigation.

Conclusion

The discovery of this novel series of 4-nitro-3-phenylisoxazole derivatives represents a significant advancement in the search for new antibacterial agents. The efficient [3+2] cycloaddition synthesis allows for the generation of a diverse library of compounds for further structure-activity relationship studies. The potent in vitro activity against pathogenic bacteria highlights the therapeutic potential of this scaffold. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways affected by these compounds to facilitate the development of next-generation antibiotics.

References

Structural Elucidation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a complete, publicly available structural elucidation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid (CAS No. 1232028-11-3) crystals has not been found in peer-reviewed literature. This technical guide has been constructed based on established principles and data from closely related analogs, including nitrophenyl-containing heterocycles and other substituted isoxazoles. The experimental protocols, spectroscopic data, and crystallographic parameters presented herein are predictive and intended to serve as a reference for researchers undertaking the actual characterization of this compound.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality prevalent in many biologically active molecules. The presence of a carboxylic acid and a sterically demanding ortho-substituted nitrophenyl group suggests unique chemical properties, potential for diverse intermolecular interactions, and a specific molecular conformation that are critical for applications in medicinal chemistry and materials science. This guide outlines a comprehensive approach to the definitive structural elucidation of its crystalline form, covering synthesis, spectroscopic characterization, and single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of the title compound can be approached through a multi-step pathway, culminating in the formation of the isoxazole ring via cyclization. The protocol described below is adapted from established methods for similar isoxazole derivatives.[1][2]

Experimental Protocol: Synthesis

A plausible synthetic route begins with the appropriate chalcone precursor, which is then cyclized with hydroxylamine.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one.

  • Combine 1-(2-nitrophenyl)ethan-1-one (1 equivalent) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 equivalents) in a round-bottom flask.

  • Heat the mixture at 100-110 °C for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product is often a solid or viscous oil.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Synthesis of 5-(2-Nitrophenyl)isoxazole.

  • Suspend the purified 3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.[1]

  • Reflux the suspension for 16-24 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry. Recrystallize from 2-propanol to yield pure 5-(2-Nitrophenyl)isoxazole.[1]

Step 3: Carboxylation to form this compound.

  • Dissolve the 5-(2-Nitrophenyl)isoxazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong base such as n-butyllithium (1.1 equivalents) dropwise to deprotonate the 3-position of the isoxazole ring.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, or add an excess of crushed dry ice.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude acid.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.

  • Dissolve the purified this compound in a minimal amount of a polar solvent in which it is soluble (e.g., ethyl acetate, acetone, or ethanol).

  • Filter the solution to remove any insoluble impurities.

  • Method A (Slow Evaporation): Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment over several days.

  • Method B (Vapor Diffusion): Place the filtered solution in a small vial. Place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic methods and single-crystal X-ray diffraction is required for unambiguous structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
~13.5 - 13.0 Singlet (broad) - 1H Carboxylic Acid (-COOH)
~8.20 Doublet ~8.0 1H Aromatic (H6' of nitrophenyl)
~7.95 Triplet ~7.8 1H Aromatic (H4' of nitrophenyl)
~7.85 Triplet ~7.8 1H Aromatic (H5' of nitrophenyl)
~7.70 Doublet ~8.0 1H Aromatic (H3' of nitrophenyl)

| ~7.50 | Singlet | - | 1H | Isoxazole (C4-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment
~170.5 Isoxazole C5
~161.0 Carboxylic Acid Carbonyl (C=O)
~158.0 Isoxazole C3
~148.5 Aromatic C-NO₂ (C2')
~134.0 Aromatic CH (C4')
~131.5 Aromatic CH (C6')
~129.0 Aromatic CH (C5')
~125.0 Aromatic CH (C3')
~123.0 Aromatic C-Isoxazole (C1')

| ~105.0 | Isoxazole C4 |

Table 3: Predicted Infrared (IR) Spectroscopic Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
~3100 - 2800 Broad O-H stretch (Carboxylic Acid)
~1720 Strong C=O stretch (Carboxylic Acid)
~1610 Medium C=N stretch (Isoxazole)
~1570 Medium C=C stretch (Aromatic)
~1525 Strong N-O asymmetric stretch (Nitro group)
~1350 Strong N-O symmetric stretch (Nitro group)

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/z Assignment
233.02 [M-H]⁻

| 189.03 | [M-H-CO₂]⁻ |

Predicted Crystallographic Data

The crystal structure is expected to be heavily influenced by hydrogen bonding from the carboxylic acid moiety and potential π-π stacking interactions. Analysis of similar heterocyclic carboxylic acids suggests the formation of hydrogen-bonded dimers.[4]

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data

Parameter Predicted Value
Chemical Formula C₁₀H₆N₂O₅
Formula Weight 234.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5 - 9.5
b (Å) ~7.0 - 8.0
c (Å) ~16.0 - 17.0
β (°) ~95 - 105
Volume (ų) ~1100 - 1300
Z 4
Density (calculated) (g/cm³) ~1.5 - 1.6
Key Intermolecular Interactions - O-H···O hydrogen bonds forming centrosymmetric R²₂(8) dimers between carboxylic acid groups.- Possible weak C-H···O interactions involving the nitro group.- Potential offset π-π stacking between isoxazole and/or nitrophenyl rings.

| Dihedral Angle | The dihedral angle between the isoxazole and nitrophenyl rings is expected to be significant (>30°) due to steric hindrance from the ortho-nitro group. |

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a robust, predictive framework for its complete structural elucidation. The proposed synthetic and analytical methodologies are based on well-established chemical principles and data from analogous compounds. The predicted spectroscopic and crystallographic data serve as a benchmark for researchers, facilitating the identification and comprehensive characterization of this molecule. The anticipated crystal structure, dominated by strong carboxylic acid dimerization, provides a foundation for understanding its solid-state properties and potential for polymorphism, which are critical for its development in pharmaceutical or material science applications.

References

A Technical Guide to the Solubility Profile of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide addresses the solubility profile of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. This document, therefore, provides a detailed, generalized framework to enable researchers to determine the solubility profile experimentally.

The guide offers a predicted qualitative solubility profile based on the compound's chemical structure. Furthermore, it presents a detailed experimental protocol for the widely accepted shake-flask method for equilibrium solubility determination. This is supplemented by a visual workflow diagram and a structured table template for systematic data recording and presentation. This guide is intended to be a foundational resource for researchers working with this compound and similar chemical entities.

Predicted Qualitative Solubility Profile

The chemical structure of this compound, featuring a carboxylic acid group, a nitrophenyl group, and an isoxazole ring, suggests a molecule with moderate to low polarity. Based on these functional groups, a general solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding, indicating some solubility in these solvents. The aqueous solubility is expected to be significantly pH-dependent; in basic media, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are effective at solvating a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the nitro group, the compound is expected to have very low solubility in nonpolar solvents.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a generalized procedure that can be adapted for various solvents.

Objective: To determine the saturation concentration of this compound in a selection of common laboratory solvents at a specified temperature.

Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile, acetone, hexane)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.[5][6]

  • Quantification: The concentration of the dissolved compound in the clear, filtered supernatant is then determined. This is typically done using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound in the same solvent should be prepared for accurate quantification.[3][4]

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be determinedData to be determined
Phosphate Buffer (pH 7.4)25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in vial B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Determine Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

References

A Theoretical and Computational Investigation of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While experimental research has explored the synthesis and potential biological activities of various isoxazole derivatives, a comprehensive theoretical and computational analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is not extensively available in current literature. This technical guide outlines a robust, hypothetical framework for such a study, drawing upon established computational methodologies applied to analogous compounds. The proposed research workflow is designed to elucidate the structural, electronic, and potential bioactive properties of this molecule, providing a foundation for future experimental validation and drug design efforts. This document serves as a detailed methodological blueprint for researchers and scientists in the field of computational chemistry and drug development.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a number of drugs and bioactive compounds.[1] Derivatives of isoxazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, combines the isoxazole core with a nitrophenyl group and a carboxylic acid moiety, suggesting potential for interesting electronic properties and biological interactions. The nitro group, in particular, can influence the molecule's reactivity and binding capabilities.

A thorough theoretical and computational analysis can provide deep insights into the molecule's characteristics at an atomic level, which is invaluable for understanding its potential as a therapeutic agent. Such studies can predict molecular geometry, electronic structure, reactivity, and interactions with biological targets, thereby guiding synthetic efforts and biological testing. This whitepaper presents a hypothetical, in-depth computational study of this compound, based on methodologies that have been successfully applied to similar isoxazole-containing molecules.

Proposed Computational Methodology

This section details the proposed experimental protocols for a comprehensive computational analysis of this compound.

Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the title compound.

Protocol:

  • Initial Structure Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as GaussView or Avogadro.

  • Geometric Optimization: The initial structure will be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set in the gas phase. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectra (IR and Raman) can be used for comparison with experimental data.

  • Electronic Property Analysis: Based on the optimized geometry, a series of electronic properties will be calculated. This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

    • Mulliken Population Analysis: To determine the partial atomic charges on each atom of the molecule.

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Molecular Docking Studies

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant biological target. Given that some isoxazole derivatives have shown inhibitory activity against enzymes like xanthine oxidase, this could be a potential target.[2]

Protocol:

  • Target Selection and Preparation: A suitable protein target will be selected based on the known biological activities of similar isoxazole derivatives. For this hypothetical study, we will consider xanthine oxidase. The crystal structure of the protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules and ligands, and adding hydrogen atoms.

  • Ligand Preparation: The DFT-optimized structure of this compound will be used as the ligand.

  • Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or PyRx. The active site of the protein will be defined as the search space for the ligand.

  • Analysis of Results: The docking results will be analyzed based on the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that would be generated from the proposed computational studies. Note: These are example data and not the result of actual calculations.

Table 1: Calculated Geometric Parameters
ParameterBond/AngleValue
Bond LengthC-C (phenyl)1.39 Å
C-N (nitro)1.48 Å
N-O (isoxazole)1.37 Å
C=O (carboxyl)1.21 Å
Bond AngleC-N-O (nitro)118°
O-N-C (isoxazole)110°
Dihedral AnglePhenyl-Isoxazole35°
Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D
Table 3: Hypothetical Molecular Docking Results
Target ProteinBinding Energy (kcal/mol)Interacting Residues
Xanthine Oxidase-8.2Arg880, Thr1010, Phe914

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed computational study.

G cluster_0 Computational Workflow A Structure Drawing B Geometry Optimization (DFT) A->B C Frequency Calculation B->C D Electronic Property Analysis B->D E Molecular Docking B->E

Caption: A flowchart of the proposed computational workflow.

G cluster_1 Molecular Orbitals cluster_2 HOMO HOMO LUMO LUMO EnergyGap Energy Gap (Reactivity) HOMO_level -6.5 eV LUMO_level -2.1 eV LUMO_level->HOMO_level

Caption: Relationship between HOMO, LUMO, and the energy gap.

G cluster_2 Molecular Docking Logic Ligand 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Complex Ligand-Protein Complex Ligand->Complex Protein Target Protein (e.g., Xanthine Oxidase) Protein->Complex Analysis Binding Affinity & Interaction Analysis Complex->Analysis

Caption: The logical flow of a molecular docking experiment.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational methodology for the study of this compound. By employing a combination of quantum chemical calculations and molecular docking simulations, it is possible to gain significant insights into the structural, electronic, and potential biological properties of this molecule. The presented workflow, protocols, and hypothetical data serve as a valuable resource for researchers and scientists interested in the computational analysis of novel isoxazole derivatives. The successful execution of such a study would provide a strong theoretical foundation to guide further experimental investigations and accelerate the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid, a versatile building block in organic synthesis. The protocols detailed below are based on established synthetic methodologies for isoxazole derivatives and are intended to serve as a guide for laboratory preparation and functionalization.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functionality of significant interest in medicinal chemistry and materials science.[1] The presence of the 2-nitrophenyl substituent and the carboxylic acid moiety offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of diverse molecular architectures. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence involving a key [3+2] cycloaddition reaction. A plausible and efficient route is the reaction of ethyl nitroacetate with 2-ethynylnitrobenzene, followed by hydrolysis of the resulting ester. This method is adapted from established procedures for the synthesis of substituted isoxazoles.[2]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate cluster_1 Step 2: Hydrolysis Reactants_1 Ethyl Nitroacetate + 2-Ethynylnitrobenzene Conditions_1 Base (e.g., NaOH or DBU) Solvent (e.g., Ethanol/Water) Heat (e.g., 60°C) Reactants_1->Conditions_1 Reaction Product_1 Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate Conditions_1->Product_1 Forms Product_1_input Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate Conditions_2 Base (e.g., LiOH or NaOH) Solvent (e.g., THF/Water) Room Temperature Product_1_input->Conditions_2 Reaction Product_2 This compound Conditions_2->Product_2 Forms

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

This protocol is adapted from the synthesis of a structurally related compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[2]

  • Materials:

    • Ethyl nitroacetate

    • 2-Ethynylnitrobenzene

    • Sodium hydroxide (NaOH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Ethanol

    • Water

  • Procedure:

    • To a solution of 2-ethynylnitrobenzene (1.0 eq) in a mixture of ethanol and water, add ethyl nitroacetate (1.2-1.5 eq).

    • Slowly add a catalytic amount of a base such as sodium hydroxide or DBU.

    • Heat the reaction mixture at 60°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[2]

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

  • Materials:

    • Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (2-3 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

    • Once the starting material is consumed, acidify the reaction mixture with dilute HCl until the pH is acidic.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reaction Step Reactants Reagents & Conditions Product Typical Yield Reference
Ester Synthesis Ethyl nitroacetate, 2-EthynylnitrobenzeneNaOH (cat.), Ethanol/Water, 60°C, 16hEthyl 5-(2-nitrophenyl)isoxazole-3-carboxylate80-90% (estimated)[2]
Hydrolysis Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylateLiOH, THF/Water, Room TemperatureThis compound>90% (estimated)General knowledge

Applications in Organic Synthesis

The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a variety of derivatives, primarily amides and esters. These derivatives are of significant interest in drug discovery due to the favorable pharmacokinetic properties often associated with the amide bond.

Signaling Pathway for Derivative Synthesis

Derivative_Synthesis cluster_amide Amide Synthesis cluster_ester Ester Synthesis CarboxylicAcid 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid CouplingAgent Coupling Agent (e.g., EDC, HATU) CarboxylicAcid->CouplingAgent AcidCatalyst Acid Catalyst (e.g., H2SO4) CarboxylicAcid->AcidCatalyst Amine Primary or Secondary Amine (R1R2NH) Amine->CouplingAgent AmideProduct Amide Derivative CouplingAgent->AmideProduct Forms Alcohol Alcohol (R3OH) Alcohol->AcidCatalyst EsterProduct Ester Derivative AcidCatalyst->EsterProduct Forms

Caption: Pathways for the synthesis of amide and ester derivatives.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.0-1.2 eq)

    • EDC.HCl (1.2-1.5 eq)

    • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2-1.5 eq) (Optional, but recommended to suppress side reactions)

    • A tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)

    • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent.

    • Add HOBt or HOAt (if used).

    • Add the tertiary amine base to the mixture.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC.HCl portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Parameter Condition Purpose
Coupling Agent EDC, HATU, HBTU, etc.Activates the carboxylic acid for nucleophilic attack by the amine.
Additive HOBt, HOAtSuppresses racemization and improves reaction efficiency.
Base DIPEA, TEANeutralizes the HCl salt of the coupling agent and the carboxylic acid.
Solvent DCM, DMFProvides a medium for the reaction; must be anhydrous.
Temperature 0°C to Room Temp.Controls the reaction rate and minimizes side reactions.

Potential Applications in Drug Discovery

The 5-(2-nitrophenyl)isoxazole-3-carboxamide scaffold is a promising starting point for the development of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The isoxazole ring itself is a bioisostere for various functional groups and is present in several approved drugs.[1] The diverse derivatives that can be synthesized from this core structure can be screened for a variety of biological targets.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Start 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Library Library of Amide/Ester Derivatives Start->Library Synthesis Screening High-Throughput Screening Library->Screening Hit Hit Compound (Biological Activity) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow starting from the title compound.

References

Application Notes and Protocols: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid as a versatile precursor for the synthesis of potentially bioactive molecules, particularly in the field of oncology. The protocols outlined below detail the synthesis of key derivatives and the subsequent evaluation of their anticancer and enzyme inhibitory activities.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound serves as a valuable starting material for the synthesis of various derivatives, such as carboxamides and carbohydrazides. These modifications can lead to compounds with potent biological activities, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The presence of the 2-nitrophenyl group offers a site for further chemical modifications, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Synthesis of Bioactive Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of diverse derivatives. Two primary classes of derivatives with demonstrated biological potential are carboxamides and carbohydrazides.

Protocol 1: Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxamides

This protocol describes the synthesis of isoxazole carboxamides via an amide coupling reaction, a common and effective method for forming amide bonds.

Workflow for Carboxamide Synthesis

G cluster_synthesis Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxamides start 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid coupling Dissolve in DCM Add EDC and DMAP start->coupling amine Add appropriate aniline derivative coupling->amine reaction Stir at room temperature amine->reaction workup Aqueous work-up and purification reaction->workup product 5-(2-Nitrophenyl)isoxazole- 3-carboxamide derivative workup->product

Caption: Synthetic workflow for 5-(2-nitrophenyl)isoxazole-3-carboxamide derivatives.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Appropriate aniline derivative

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 5-(2-nitrophenyl)isoxazole-3-carboxamide.

Protocol 2: Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carbohydrazide

Carbohydrazides are important intermediates for the synthesis of various heterocyclic compounds and can also exhibit biological activity themselves. This protocol outlines a two-step procedure for the synthesis of the carbohydrazide from the carboxylic acid.

Workflow for Carbohydrazide Synthesis

G cluster_synthesis Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carbohydrazide start 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid esterification Esterification (e.g., with SOCl₂/MeOH) start->esterification ester Methyl 5-(2-nitrophenyl)isoxazole- 3-carboxylate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine hydrate) ester->hydrazinolysis product 5-(2-Nitrophenyl)isoxazole- 3-carbohydrazide hydrazinolysis->product

Caption: Synthetic workflow for 5-(2-nitrophenyl)isoxazole-3-carbohydrazide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Esterification

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 2: Hydrazinolysis

  • Dissolve the methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • Filter the precipitate and wash with cold ethanol to obtain the desired 5-(2-nitrophenyl)isoxazole-3-carbohydrazide. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Biological Evaluation Protocols

The synthesized derivatives can be evaluated for their anticancer and enzyme inhibitory activities using various in vitro assays.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

G cluster_assay MTT Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

VEGFR-2 Signaling Pathway

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified representation of the VEGFR-2 signaling cascade.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the VEGFR-2 enzyme, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation

The biological activity of isoxazole derivatives is typically reported as IC₅₀ values. The following tables summarize representative data for isoxazole derivatives with structural similarities to those that can be synthesized from this compound.

Disclaimer: The following data is for structurally related isoxazole derivatives and not direct derivatives of this compound, as specific data for the latter was not available in the searched literature. This data is provided for comparative purposes to indicate the potential bioactivity of this class of compounds.

Table 1: In Vitro Anticancer Activity of Isoxazole Carboxamide Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Isoxazole-Carboxamide AHepG2 (Liver)7.55[4]
Isoxazole-Carboxamide BColo205 (Colon)9.18[4]
Isoxazole-Carboxamide CB16F1 (Melanoma)0.079[4]
Isoxazole-Carboxamide DHeLa (Cervical)40.85[4]

Table 2: VEGFR-2 Inhibitory Activity of Isoxazole Derivatives

Compound IDVEGFR-2 IC₅₀ (µM)Reference
Isoxazole Derivative X0.19[5]
Isoxazole Derivative Y0.24[6]
Isoxazole Derivative Z3.2 (nM)[6]

Conclusion

This compound is a promising and versatile precursor for the development of novel bioactive molecules. The synthetic protocols provided herein offer a straightforward approach to generate a library of carboxamide and carbohydrazide derivatives. The subsequent biological evaluation using the detailed protocols can aid in the identification of lead compounds with potent anticancer and enzyme inhibitory activities, paving the way for further drug discovery and development efforts.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, a key intermediate in the development of novel therapeutics. The amide bond is a fundamental linkage in numerous biologically active molecules and pharmaceuticals.[1][2] The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of this crucial functional group, offering starting points for reaction optimization in medicinal chemistry and drug discovery programs.[1][2]

The direct condensation of a carboxylic acid and an amine to form an amide is often a slow and inefficient process due to the formation of a stable carboxylate-ammonium salt.[2][3] To overcome this, activating agents, commonly referred to as coupling reagents, are employed to convert the carboxylic acid into a more reactive electrophilic species, such as an active ester, which readily reacts with an amine.[2][3] This document details protocols using two widely adopted coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

General Considerations for Amide Coupling Reactions
  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

  • Work-up and Purification: The choice of work-up and purification procedure will depend on the properties of the resulting amide. Common techniques include aqueous extraction to remove water-soluble byproducts and unreacted reagents, followed by column chromatography on silica gel to isolate the pure product.[4]

Experimental Protocols

The following protocols provide a starting point for the amide coupling of this compound with a generic primary or secondary amine. Optimization of reactant stoichiometry, base, solvent, temperature, and reaction time may be necessary to achieve the desired yield and purity for a specific substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. The HOBt-ester subsequently reacts with the amine to form the amide bond, minimizing potential side reactions and racemization.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that converts carboxylic acids into reactive OAt-active esters, which rapidly react with amines to form amides with minimal side products and often shorter reaction times.[2][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (or ACN) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the pure amide.

Data Presentation

The following table summarizes the key parameters for the described amide coupling protocols. These are starting points and may require optimization for specific substrates.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Agent EDC·HClHATU
Additive HOBtNone required (HOAt is part of HATU)
Base DIPEA or TEADIPEA or TEA
Solvent DMF or DCMDMF or ACN
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12 - 24 hours2 - 18 hours
Stoichiometry (Acid:Amine:Coupling Agent:Additive:Base) 1 : 1.1 : 1.2 : 1.2 : 2-31 : 1.1 : 1.1 : - : 2-3

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Agent, Additive (if applicable), and Base start->add_reagents preactivate Pre-activation (for HATU) add_reagents->preactivate Optional add_amine Add Amine add_reagents->add_amine preactivate->add_amine stir Stir at Appropriate Temperature add_amine->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Pure Amide purify->product Optimization_Strategy cluster_input Starting Materials cluster_variables Reaction Parameters to Optimize cluster_output Desired Outcome acid 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid optimization Screening Matrix acid->optimization amine Amine amine->optimization coupling_reagent Coupling Reagent (EDC, HATU, etc.) coupling_reagent->optimization base Base (DIPEA, TEA, etc.) base->optimization solvent Solvent (DMF, DCM, ACN) solvent->optimization temperature Temperature (0°C, RT, Elevated) temperature->optimization yield Optimized Yield and Purity optimization->yield

References

Application Notes and Protocols for 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The incorporation of the isoxazole scaffold is a key feature in several FDA-approved drugs, highlighting its therapeutic potential.[4] The subject of this document, 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, is a member of this class that holds promise as a versatile building block for the synthesis of novel therapeutic agents. The presence of the nitrophenyl group enhances its reactivity, making it a suitable candidate for developing pharmaceuticals.[5] While specific biological data for the ortho-nitro isomer is limited, the broader family of nitrophenyl-isoxazoles and related derivatives has demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7]

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, based on the activities reported for structurally related isoxazole derivatives. Detailed experimental protocols for evaluating these potential activities are also provided to guide researchers in their drug discovery efforts.

Potential Medicinal Chemistry Applications

The isoxazole nucleus is associated with a wide range of biological activities, suggesting that this compound could serve as a scaffold for the development of novel inhibitors for various biological targets.

Anticancer Activity

Numerous isoxazole derivatives have been reported to exhibit potent anticancer activity against a variety of cancer cell lines.[3][8] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

  • Cytotoxicity: Isoxazole-carboxamide derivatives have shown cytotoxic effects against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[9]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as tyrosinase and Heat Shock Protein 90 (Hsp90).[10]

Anti-inflammatory Activity

The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor valdecoxib.[2] This highlights the potential of isoxazole derivatives to modulate inflammatory pathways.

  • COX/LOX Inhibition: Isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[11]

  • Inhibition of Protein Denaturation: A documented cause of inflammation is protein denaturation, and some isoxazole hybrids have been shown to inhibit this process.[12]

Antimicrobial Activity

The isoxazole scaffold is present in several antibacterial drugs, including sulfamethoxazole and cloxacillin.[13] This underscores the potential of novel isoxazole derivatives in combating bacterial and fungal infections.

  • Antibacterial and Antifungal Effects: Derivatives of isoxazole have demonstrated inhibitory activity against various bacterial and fungal strains.[2][14]

Enzyme Inhibition

Beyond cancer and inflammation, isoxazole derivatives have been explored as inhibitors of other clinically relevant enzymes.

  • Xanthine Oxidase Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout.[15] The substitution pattern on the phenyl ring has been shown to be crucial for activity.[6]

Quantitative Data on Related Isoxazole Derivatives

The following table summarizes the biological activities of various isoxazole derivatives, providing an indication of the potential potency that could be explored with derivatives of this compound.

Compound ClassTarget/AssayModel/Cell LineActivity (IC₅₀/MIC)Reference
Isoxazole-carboxamidesCytotoxicityHep3B~23 µg/mL[9]
Isoxazole-carboxamidesCytotoxicityHeLa15.48 µg/mL[9]
3-phenyl-5-furan isoxazolesCOX-2 InhibitionIn vitro9.16 ± 0.38 µM[11]
Phenyl-isoxazole-carboxamidesCOX-1 InhibitionIn vitro64 nM[16]
Phenyl-isoxazole-carboxamidesCOX-2 InhibitionIn vitro13 nM[16]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine Oxidase InhibitionIn vitro0.13 µM[17]
Isoxazole-based chalconesAntibacterialIn vitroMIC = 1 µg/mL[13]
Isoxazole-based dihydropyrazolesAntifungalIn vitroIC₅₀ = 2 ± 1 µg/mL[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound and its derivatives.

Synthesis of this compound Derivatives

A general method for synthesizing isoxazole derivatives involves the cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of amide derivatives from the carboxylic acid, standard peptide coupling reactions can be employed.

  • General Amide Coupling Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

    • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous work-up and purify the product by column chromatography.[18]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.[12]

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.[12]

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the COX-2 enzyme.

    • Add the test compound at various concentrations and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a specific time, then stop the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Calculate the percentage inhibition of COX-2 activity and determine the IC₅₀ value.[11]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

  • Procedure:

    • Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

    • Incubation: Incubate the plate at 37°C for 24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the medicinal chemistry evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound amides Amide Derivatives start->amides Amide Coupling esters Ester Derivatives start->esters Esterification anticancer Anticancer Assays (MTT, etc.) amides->anticancer anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) amides->anti_inflammatory antimicrobial Antimicrobial Assays (MIC Determination) amides->antimicrobial enzyme Other Enzyme Assays (Xanthine Oxidase) amides->enzyme esters->anticancer esters->anti_inflammatory esters->antimicrobial esters->enzyme sar Structure-Activity Relationship (SAR) anticancer->sar anti_inflammatory->sar antimicrobial->sar enzyme->sar admet ADMET Profiling sar->admet

Caption: Drug discovery workflow for isoxazole derivatives.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

logical_relationship cluster_properties Structural Features & Properties cluster_activities Potential Biological Activities parent 5-(Nitrophenyl)isoxazole Scaffold isoxazole Isoxazole Ring (Bioisostere, H-bonding) parent->isoxazole nitrophenyl Nitrophenyl Group (Electronic Effects, Reactivity) parent->nitrophenyl carboxylic_acid Carboxylic Acid (H-bonding, Salt Formation, Derivatization Handle) parent->carboxylic_acid anticancer Anticancer isoxazole->anticancer anti_inflammatory Anti-inflammatory isoxazole->anti_inflammatory antimicrobial Antimicrobial isoxazole->antimicrobial nitrophenyl->anticancer enzyme_inhibition Enzyme Inhibition carboxylic_acid->enzyme_inhibition

Caption: Structure-activity relationship considerations.

References

Application Notes and Protocols for the Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of biological activities.[1][2] The isoxazole nucleus is a key structural motif in several commercial drugs, including the antibiotic Cloxacillin and the anti-inflammatory agent Valdecoxib.[2][3] Compounds incorporating the isoxazole scaffold have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities.[4][5]

This document provides detailed protocols for the multi-step synthesis of novel 5-(2-Nitrophenyl)isoxazole-3-carboxamide derivatives. The synthetic strategy involves the initial construction of the 5-(2-nitrophenyl)isoxazole-3-carboxylic acid core, followed by a robust amide coupling reaction with various primary or secondary amines. These protocols are designed to be adaptable for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Overall Synthetic Pathway

The synthesis is typically achieved through a three-step process starting from 2'-nitroacetophenone. The key stages are:

  • Claisen Condensation: Reaction of 2'-nitroacetophenone with diethyl oxalate to form a diketoester intermediate.

  • Isoxazole Ring Formation: Cyclization of the diketoester with hydroxylamine hydrochloride to yield the ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.[6]

  • Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6]

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a desired amine to form the final 5-(2-Nitrophenyl)isoxazole-3-carboxamide derivative.[4][6]

G cluster_0 A 2'-Nitroacetophenone B Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate A->B  1. NaOEt, THF  2. Diethyl Oxalate C Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate B->C  NH2OH·HCl, EtOH  Reflux D This compound C->D  LiOH·H2O  EtOH/H2O F 5-(2-Nitrophenyl)isoxazole-3-carboxamide Derivative D->F  Coupling Agent (e.g., HATU)  Base (e.g., DIPEA), DMF E Amine (R1R2NH) E->F

Caption: General multi-step synthetic route to the target compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

This protocol is adapted from the general synthesis of 5-phenylisoxazole-3-carboxylates.[6]

Materials:

  • 2'-Nitroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol (EtOH)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Step 1a (Diketoester Formation):

    • To a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2'-nitroacetophenone (1.0 eq.) in THF dropwise.

    • After stirring for 15 minutes, add diethyl oxalate (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into ice-cold 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is used in the next step without further purification.

  • Step 1b (Cyclization):

    • Dissolve the crude diketoester from the previous step in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.5 eq.) to the solution.

    • Heat the mixture to reflux and maintain for 6 hours.[6]

    • Monitor the reaction by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.[6]

Materials:

  • Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Ethanol (EtOH) and Water

  • Hydrochloric acid (2M HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (1.0 eq.) in a 4:1 mixture of Ethanol:Water.

  • Add lithium hydroxide monohydrate (2.0 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 4 hours or until TLC indicates complete consumption of the starting material.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 3: General Amide Coupling Procedure

This protocol outlines the formation of the final carboxamide derivatives using a standard peptide coupling agent like HATU.[6] Alternative coupling agents include EDC/HOBt or converting the acid to an acyl chloride.[4][7]

Materials:

  • This compound

  • Substituted amine (primary or secondary, 1.1 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) to the solution.

  • Add HATU (1.1 eq.) and then DIPEA (2.0 eq.) to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the final 5-(2-Nitrophenyl)isoxazole-3-carboxamide derivative.

G start Start dissolve Dissolve Acid, Amine, & HATU in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA cool->add_base stir Stir at RT for 2-4h add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (Extraction & Washes) monitor->workup Reaction Complete dry Dry (Na2SO4) & Concentrate workup->dry purify Purify (Chromatography/Recrystallization) dry->purify end Final Product purify->end

Caption: Experimental workflow for the amide coupling step.

Data Presentation

The following tables present representative data for analogous isoxazole-carboxamide derivatives synthesized using similar methods.

Table 1: Representative Physicochemical Data for Isoxazole-Carboxamide Analogs

Compound ID R Group on Amide Yield (%) Melting Point (°C) Reference
2b 3-(Trifluoromethyl)phenyl 59% 148-150 [4]
A3 2-Methoxyphenyl 65% 170 [5]
B2 Morpholinyl 75% 210 [5]

| B3 | 2-Methoxyphenyl | 60% | 195 |[5] |

Table 2: Representative Biological Activity Data (Anticancer)

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
2a Colo205 (Colon) 9.18 [4]
2a HepG2 (Liver) 7.55 [4]

| 2e | B16F1 (Melanoma) | 0.079 |[4] |

Mechanism Visualization

The amide coupling reaction proceeds via the activation of the carboxylic acid. Using HATU, a highly reactive O-acylisourea intermediate is formed, which is readily attacked by the amine nucleophile.

G cluster_0 Acid R-COOH (Isoxazole Acid) ActiveEster Activated Ester (O-acylisourea intermediate) Acid->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Amide R-CONR'R'' (Final Amide) ActiveEster->Amide Nucleophilic Attack Amine R'R''NH (Amine) Amine->Amide Byproduct Byproducts Amide->Byproduct

Caption: Simplified logic of carboxylic acid activation and amidation.

References

Application Notes and Protocols: Development of Anticancer Agents from 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for the development of novel anticancer agents derived from the lead compound, 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[1][2][3] Derivatives of isoxazole have been shown to induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in various cancer cell lines.[3][4] This document outlines the synthesis of derivatives, in vitro evaluation of their cytotoxic activity, and the elucidation of their potential mechanisms of action.

Data Presentation: In Vitro Anticancer Activity of Isoxazole Derivatives

The following tables summarize the cytotoxic activity of various isoxazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a clear comparison of the potency of each compound.

Table 1: Antiproliferative Effects of 3,4-isoxazolediamide Derivatives on K562 cells [4]

CompoundIC50 (nM)
1 71.57 ± 4.89
2 18.01 ± 0.69
3 44.25 ± 10.9
4 70.1 ± 5.8
5 35.2 ± 6.2
6 45.43 ± 13.1
10 68.3 ± 5.2 (µM)
12 >300 (µM)
13 >300 (µM)

Table 2: Cytotoxic Activity of 5-methyl-3-phenylisoxazole-4-carboxamide Derivatives [5]

CompoundCancer Cell LineIC50 (µM)
2a B16F17.55
Colo20510.25
HepG225.50
HeLa40.85
2e B16F10.079
Doxorubicin (Control) B16F10.056

Experimental Protocols

General Synthesis of 5-Aryl-isoxazole-3-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of isoxazole-3-carboxylic acid derivatives, which can be adapted for the synthesis of this compound and its subsequent amide derivatives. The synthesis of isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides to alkynes.[2]

Protocol:

  • Synthesis of the Isoxazole Ring:

    • React a substituted benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

    • The oxime is then converted to a nitrile oxide intermediate in situ.

    • The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as ethyl propiolate, to yield the 3,5-disubstituted isoxazole-4-carboxylate.

  • Hydrolysis of the Ester:

    • The resulting isoxazole ester is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

    • Acidification of the reaction mixture with a mineral acid, like hydrochloric acid, precipitates the isoxazole-3-carboxylic acid.

  • Amide Coupling:

    • The synthesized this compound is dissolved in a suitable solvent like dichloromethane (DCM).

    • A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-Dimethylaminopyridine (DMAP) are added.

    • The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

    • The final product is purified using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The synthesized isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition:

    • After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

    • The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization:

    • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment:

    • Cells are treated with the isoxazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Aldehyde 2-Nitrobenzaldehyde Start->Aldehyde Oxime Oxime Formation Aldehyde->Oxime Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime NitrileOxide Nitrile Oxide (in situ) Oxime->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition Alkyne Ethyl Propiolate Alkyne->Cycloaddition Ester Isoxazole Ester Cycloaddition->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Acid 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (EDC, DMAP) Acid->Coupling Amine Amine Library Amine->Coupling Derivatives Library of Isoxazole Amide Derivatives Coupling->Derivatives

Caption: Synthetic workflow for the generation of a library of 5-(2-Nitrophenyl)isoxazole-3-carboxamide derivatives.

G cluster_screening In Vitro Screening Workflow Start Synthesized Isoxazole Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity CellLines Panel of Human Cancer Cell Lines CellLines->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 HitSelection Selection of Potent 'Hit' Compounds IC50->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot for Signaling Proteins Mechanism->WesternBlot Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead WesternBlot->Lead

Caption: Workflow for the in vitro screening and lead identification of novel isoxazole-based anticancer agents.

G cluster_pathway Potential Signaling Pathways Modulated by Isoxazole Derivatives cluster_pi3k PI3K/Akt Pathway cluster_fak FAK Signaling cluster_apoptosis Apoptosis Induction Isoxazole Isoxazole Derivative PI3K PI3K Isoxazole->PI3K Inhibition FAK FAK Isoxazole->FAK Inhibition Bax Bax (pro-apoptotic) Isoxazole->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Isoxazole->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation, Survival, Angiogenesis mTOR->CellProliferation STAT3 STAT3 FAK->STAT3 STAT3->CellProliferation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Overview of signaling pathways potentially targeted by anticancer isoxazole derivatives.

References

Application Notes & Protocols: 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent five-membered heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Several commercially available drugs, such as the COX-2 inhibitor Valdecoxib, feature the isoxazole core, highlighting its importance in drug design.[1][3] Isoxazole derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory prostaglandins.[2][4]

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is a versatile starting material for the synthesis of novel anti-inflammatory agents. Its structure offers three key points for chemical modification: the isoxazole core as the pharmacophore, the carboxylic acid group for derivatization into amides or esters, and the nitrophenyl moiety, which can be chemically altered to modulate the compound's electronic and steric properties. This document provides detailed protocols for the synthesis and evaluation of potential anti-inflammatory drugs derived from this starting material.

Synthetic Protocols

The following protocols describe a potential synthetic route to generate a library of amide derivatives from this compound and their subsequent evaluation as anti-inflammatory agents.

Protocol 1: Synthesis of Isoxazole-Amide Derivatives

This protocol details the coupling of this compound with various primary or secondary amines to form amide derivatives. This is a common strategy to create a diverse library of compounds for structure-activity relationship (SAR) studies.[5][6]

Materials:

  • This compound

  • Substituted aniline or other amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)[5]

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)[6]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).[5]

  • Add EDC (1.2 mmol) and DMAP (0.2 mmol) to the solution.[6]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes. This is a crucial step in identifying selective COX-2 inhibitors, which are desirable for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor[9]

  • Arachidonic acid (substrate)[9]

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO[10]

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • In a 96-well plate, add the COX Assay Buffer, heme, and either the COX-1 or COX-2 enzyme to each well.[7]

  • Add the test compounds at various concentrations (or vehicle control, DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[7]

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9]

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[7]

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme immunoassay (EIA) kit.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Data Presentation

The following table presents hypothetical data for a series of synthesized isoxazole derivatives, illustrating how to summarize the results from the COX inhibition assay for comparative analysis.

Compound IDR-Group (Amine)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
NPI-001 4-Methoxyphenylamine15.20.8517.9
NPI-002 4-Chlorophenylamine12.80.4230.5
NPI-003 4-Methylphenylamine18.51.1016.8
NPI-004 3,4-Dichlorophenylamine9.50.2538.0
Celecoxib (Reference Drug)12.00.08150

Visualizations

Synthetic and Signaling Pathways

Synthetic_Pathway Start 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Intermediate Amide Derivative (e.g., NPI-001) Start->Intermediate Amide Coupling (EDC, DMAP) Amine R-NH₂ Amine->Intermediate Final Potential Anti-inflammatory Drug Candidate Intermediate->Final Biological Screening (COX Assay)

Caption: Synthetic route from the starting material to a potential drug candidate.

COX2_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Isoxazole Inhibitor (e.g., NPI-004) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a synthesized isoxazole derivative.

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start_Material Start: 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Synthesis Synthesis of Amide Library (Protocol 1) Start_Material->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro COX-1/COX-2 Assay (Protocol 2) Purification->In_Vitro Data_Analysis IC₅₀ Determination & SAR Analysis In_Vitro->Data_Analysis Lead_Selection Select Lead Compounds (High Potency & Selectivity) Data_Analysis->Lead_Selection Further_Testing In Vivo Anti-inflammatory Models Lead_Selection->Further_Testing

Caption: Workflow for the synthesis and evaluation of novel anti-inflammatory agents.

References

Application of Nitrophenyl Isoxazoles in Materials Science and Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of nitrophenyl isoxazole moieties into materials science and polymer chemistry is an emerging area of research with the potential to yield novel materials with tailored electronic, optical, and energetic properties. While the primary focus of nitrophenyl isoxazole chemistry has traditionally been in medicinal chemistry due to the diverse biological activities of these compounds, their unique molecular structure offers intriguing possibilities for the development of advanced materials. The electron-withdrawing nature of the nitrophenyl group can significantly influence the photophysical and thermal characteristics of isoxazole-containing polymers and materials.

This document provides an overview of the current landscape, potential applications, and detailed protocols for the synthesis and characterization of materials incorporating nitrophenyl isoxazoles.

Potential Applications in Materials Science

While direct applications of nitrophenyl isoxazoles in materials science are not yet widely reported, the inherent properties of the isoxazole ring and the nitro functional group suggest several promising avenues of investigation:

  • Energetic Materials: The combination of a nitrogen-rich heterocyclic isoxazole ring with an energetic nitro group makes these compounds candidates for the development of new energetic polymers and plasticizers. Research into bis-isoxazole cores for energetic oligomers has shown that isoxazole-based polymers can exhibit high thermal stability.

  • Fluorescent Materials and Organic Electronics: Isoxazole derivatives are known to be incorporated into fluorescent materials and organic electronics. The strong dipole moment induced by the nitrophenyl group could lead to materials with interesting non-linear optical (NLO) properties or applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • High-Performance Polymers: The rigid, aromatic structure of nitrophenyl isoxazoles can be leveraged to synthesize polymers with high thermal stability and specific mechanical properties.

Data on a Related Energetic Polymer System

PropertyValue
Glass Transition Temperature (Tg)-18 °C
Shore A Hardness81
Thermal Stability (Decomposition Temp.)320 °C

Data from a study on bis-isoxazole based energetic oligomers.

Synthesis and Characterization of an Analogous Nitrophenyl-Containing Heterocycle

A comparative study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine, an analogue of nitrophenyl isoxazole, highlights the impact of synthesis methodology on reaction efficiency and material properties.

Synthesis MethodReaction TimeYieldCrystallinity
Thermal3.5 hours69%8.33%
Ultrasound-assisted8 minutes90%21.12%

This data for an oxazole analogue suggests that the synthetic route can significantly influence the final material's characteristics. Similar considerations would be important for nitrophenyl isoxazole-based materials.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a nitrophenyl isoxazole precursor and a hypothetical polymerization and characterization workflow.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-5-substituted Isoxazoles from Terminal Alkynes

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via the reaction of N-Hydroxy-4-nitrobenzimidoyl chloride with various terminal alkynes.[2]

Materials:

  • N-Hydroxy-4-nitrobenzimidoyl chloride

  • Substituted terminal alkyne

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Hydroxy-4-nitrobenzimidoyl chloride (1.0 eq) and the desired terminal alkyne (1.2 eq) in dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the solution over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(4-nitrophenyl)-5-substituted isoxazole.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Hypothetical Synthesis and Characterization of a Nitrophenyl Isoxazole-Containing Polymer

This protocol outlines a hypothetical workflow for the synthesis of a polymer incorporating a nitrophenyl isoxazole monomer, followed by its material characterization. This is a generalized protocol and would require optimization for a specific monomer.

Part A: Polymerization

  • Monomer Synthesis: Synthesize a polymerizable nitrophenyl isoxazole monomer. This could involve, for example, preparing a nitrophenyl isoxazole with a vinyl or ethynyl group.

  • Polymerization Reaction:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitrophenyl isoxazole monomer and a suitable initiator (e.g., AIBN for free radical polymerization, or a specific catalyst for controlled polymerization) in an appropriate anhydrous solvent (e.g., THF, DMF, or toluene).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for a predetermined time (e.g., 24-48 hours).

    • Monitor the polymerization by taking aliquots and analyzing the monomer conversion by 1H NMR or GPC.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a non-solvent (e.g., methanol, hexane, or water).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Part B: Material Characterization

  • Molecular Weight Determination:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

  • Thermal Properties Analysis:

    • Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymer by heating a sample from room temperature to e.g., 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. Determine the onset decomposition temperature (Td).

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating the sample through a defined temperature range, cooling, and reheating at a controlled rate (e.g., 10 °C/min).

  • Structural and Morphological Analysis:

    • X-ray Diffraction (XRD): Analyze the crystallinity of the polymer by obtaining an XRD pattern of a thin film or powder sample.

    • Scanning Electron Microscopy (SEM): Examine the surface morphology of the polymer by SEM.

Visualizations

Synthesis_of_Nitrophenyl_Isoxazole precursor N-Hydroxy-4- nitrobenzimidoyl chloride intermediate In situ generation of 4-nitrobenzonitrile oxide precursor->intermediate Dehydrochlorination alkyne Terminal Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition base Triethylamine (Base) in Dichloromethane base->intermediate intermediate->cycloaddition product 3-(4-nitrophenyl)-5- substituted Isoxazole cycloaddition->product Polymer_Characterization_Workflow start Synthesized Nitrophenyl Isoxazole Polymer gpc Gel Permeation Chromatography (GPC) start->gpc tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc xrd X-ray Diffraction (XRD) start->xrd sem Scanning Electron Microscopy (SEM) start->sem mw Determine Mn, Mw, PDI gpc->mw stability Determine Thermal Stability (Td) tga->stability tg Determine Glass Transition Temp. (Tg) dsc->tg crystallinity Analyze Crystallinity xrd->crystallinity morphology Examine Surface Morphology sem->morphology

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 5-(2-nitrophenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common and versatile method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction.[1][2][3] This typically involves the reaction of a nitrile oxide (generated in situ) with an alkyne. For the target molecule, this would involve a 2-nitrophenyl-substituted nitrile oxide and an alkyne bearing a carboxylic acid or ester group.

Q2: How are the necessary nitrile oxides generated?

Nitrile oxides are reactive intermediates and are usually generated in situ to prevent decomposition and dimerization.[3][4] Common methods include:

  • Dehydrohalogenation of hydroxymoyl chlorides: This is a widely used method where a base, such as triethylamine, is used to eliminate HCl.[3][5]

  • Oxidation of aldoximes: Various oxidizing agents like N-Chlorosuccinimide (NCS) or Chloramine-T can be used to convert aldoximes to nitrile oxides.[4][5]

  • Dehydration of primary nitro compounds: Reagents like phenyl isocyanate can be used to dehydrate primary nitro compounds to form the corresponding nitrile oxides.[3][5]

Q3: What are the most critical parameters to control for optimal yield?

Key parameters include reaction temperature, choice of solvent, the rate of addition of reagents (especially the base for in situ generation), and the purity of the starting materials. The stability of the nitrile oxide intermediate is crucial; it is prone to dimerization into furoxans, which is a major side reaction.[4]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yields are a common issue in isoxazole synthesis and can be attributed to several factors.

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir="TB"; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low or No Yield Observed", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Purity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; CheckGeneration [label="2. Assess Nitrile Oxide Generation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="4. Review Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-nodes for detailed checks Purity [label="Impure starting materials?\n(Aldoxime, Alkyne, Base)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoichiometry [label="Incorrect stoichiometry?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Nitrile oxide dimerization?\n(Furoxan formation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Decomposition of intermediate?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Suboptimal temperature?\n(Too high/low)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Incorrect solvent?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Time [label="Insufficient reaction time?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Loss [label="Product loss during extraction\nor crystallization?", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckReagents [color="#4285F4"]; Start -> CheckGeneration [color="#4285F4"]; Start -> CheckConditions [color="#4285F4"]; Start -> CheckWorkup [color="#4285F4"];

CheckReagents -> Purity [style=dashed, color="#5F6368"]; CheckReagents -> Stoichiometry [style=dashed, color="#5F6368"]; CheckGeneration -> Dimerization [style=dashed, color="#5F6368"]; CheckGeneration -> Decomposition [style=dashed, color="#5F6368"]; CheckConditions -> Temperature [style=dashed, color="#5F6368"]; CheckConditions -> Solvent [style=dashed, color="#5F6368"]; CheckConditions -> Time [style=dashed, color="#5F6368"]; CheckWorkup -> Loss [style=dashed, color="#5F6368"]; } end_dot Caption: A logical guide for troubleshooting low product yield.

Q4: My yield is low. What should I check first?

  • Answer:

    • Reagent Purity: Ensure the purity of your starting materials, particularly the aldoxime or nitro compound precursor and the alkyne. Impurities can inhibit the reaction or lead to side products.

    • Nitrile Oxide Generation: The primary cause of low yield is often inefficient generation or rapid decomposition of the nitrile oxide intermediate.[4] The most common side reaction is the dimerization of the nitrile oxide to form furoxans (1,2,5-oxadiazole-2-oxides).[4]

    • Reaction Conditions: Temperature control is critical. While some reactions require heat, excessive temperatures can accelerate the decomposition of the nitrile oxide. Conversely, a temperature that is too low may result in a sluggish reaction.

    • Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the dipolarophile (the alkyne) is sometimes used to trap the nitrile oxide as it forms, minimizing dimerization.[4]

Problem: Formation of Side Products

Q5: I'm observing significant side products in my crude NMR. How can I minimize them?

  • Answer:

    • Minimize Dimerization: The main side product is typically the furoxan dimer. To minimize its formation, try adding the base (e.g., triethylamine) slowly to the mixture of the hydroxymoyl chloride and the alkyne. This ensures that the nitrile oxide is generated in low concentrations and is consumed by the alkyne before it can dimerize.

    • Control Regioselectivity: 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers.[3] While the electronic effects of the nitro and carboxyl groups often favor the desired 3,5-disubstitution pattern, this can be influenced by solvents and temperature. Copper(I)-catalyzed procedures are known to improve regioselectivity in some cases.[3][6]

Problem: Purification Difficulties

Q6: The final carboxylic acid product is difficult to purify. What are the best methods?

  • Answer:

    • Acid-Base Extraction: Since the target molecule is a carboxylic acid, it can be effectively separated from neutral impurities. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. This layer can then be washed with ether to remove any remaining neutral impurities, and finally, acidified (e.g., with 2N HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[7][8]

    • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or acetic acid) is a powerful purification technique.[8]

    • Esterification/Hydrolysis: For very challenging purifications, consider converting the crude acid to its methyl or ethyl ester. Esters are often easier to purify by column chromatography or distillation. After purification, the ester can be hydrolyzed back to the carboxylic acid.[8]

Experimental Protocols & Data

General Synthesis Workflow

The synthesis generally follows a multi-step process, often performed as a one-pot reaction to maximize efficiency and minimize the handling of unstable intermediates.

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Define Nodes with specific colors Reactants [label="Starting Materials\n(e.g., 2-Nitrobenzaldoxime,\nEthyl Propiolate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InSitu [label="In Situ Generation\nof Nitrile Oxide\n(Base Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Cycloaddition [label="1,3-Dipolar\nCycloaddition", fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Isoxazole Ester\nIntermediate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Saponification\n(e.g., LiOH, NaOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Workup & Purification\n(Acidification, Extraction,\nRecrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n5-(2-Nitrophenyl)isoxazole\n-3-carboxylic acid", shape=ellipse, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Reactants -> InSitu; InSitu -> Cycloaddition; Cycloaddition -> Ester; Ester -> Hydrolysis; Hydrolysis -> Purification; Purification -> Product; } end_dot Caption: General workflow for the synthesis of the target molecule.

Protocol 1: Two-Step Synthesis via Hydrolysis

This protocol involves the synthesis of the ethyl ester followed by hydrolysis.

  • Synthesis of Ethyl 5-(2-nitrophenyl)isoxazole-3-carboxylate:

    • To a solution of ethyl propiolate (1.0 eq) and 2-nitrobenzaldoxime (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio).[7]

    • Add an excess of a base like lithium hydroxide (LiOH·H₂O, ~4 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).[7]

    • Evaporate the organic solvents under reduced pressure.

    • Dilute the residue with water, acidify to a low pH with 2N HCl, and extract the product with ethyl acetate.[7]

    • Dry the combined organic layers and evaporate the solvent to yield the final carboxylic acid product.

Yield Optimization Data

The yield of 1,3-dipolar cycloaddition reactions is highly dependent on the specific substrates and conditions used. The following table summarizes representative yields for isoxazole synthesis under various conditions found in the literature.

Precursor MethodBase/CatalystSolventTemperatureYield (%)Reference
Hydroxyimidoyl ChlorideTriethylamineTHFRoom Temp.Good to Excellent[1][3]
Aldoxime OxidationNaCl/OxoneAcetonitrile/WaterNot Specified63-81%[4]
Nitroalkane DehydrationNaOHWater/Ethanol60 °C86%[9]
Nitroalkane DehydrationDABCONot SpecifiedNot SpecifiedGood[6]
Alkyne + Hydroximinoyl ClN/A (Dielectric Heating)N/AHighModerate to Good[6]

References

Technical Support Center: Synthesis of Nitrophenyl-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nitrophenyl-substituted isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare nitrophenyl-substituted isoxazoles?

A1: The two most common and versatile methods for synthesizing nitrophenyl-substituted isoxazoles are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine.[1][2]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrophenyl-substituted nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The nitrile oxide is typically generated in situ from precursors like aldoximes or primary nitro compounds to avoid decomposition.[3][4]

  • Chalcone Cyclocondensation: This approach utilizes the reaction of a nitrophenyl-substituted chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride in the presence of a base. This method is widely used due to the accessibility of the starting materials.[2][5]

Q2: How does the position of the nitro group on the phenyl ring affect the synthesis and reactivity of the isoxazole?

A2: The position of the electron-withdrawing nitro group significantly influences the electronic properties of the starting materials and the final isoxazole product. This can affect reaction rates, regioselectivity, and the susceptibility of the final product to further chemical transformations. For instance, in the synthesis of 5-nitroisoxazoles, the nitro group can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization.[6][7]

Q3: What are the main challenges encountered in the synthesis of nitrophenyl-substituted isoxazoles?

A3: The primary challenges include controlling regioselectivity, achieving high yields, and managing potential side reactions.

  • Regioselectivity: In 1,3-dipolar cycloaddition, the reaction of an unsymmetrical alkyne with a nitrile oxide can lead to a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles).[1] The electronic and steric effects of the substituents, including the nitrophenyl group, play a crucial role in determining the outcome.[1]

  • Low Yields: Low yields can result from several factors, including the decomposition of unstable intermediates like nitrile oxides, side reactions such as the dimerization of nitrile oxides to form furoxans, and steric hindrance.[1][4]

  • Side Reactions: Besides nitrile oxide dimerization, other potential side reactions can occur depending on the specific substrates and reaction conditions. Careful control of parameters like temperature and reagent stoichiometry is crucial.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of nitrophenyl-substituted isoxazoles.

Issue 1: Low Yield of the Desired Isoxazole
Possible Cause Troubleshooting Steps
Decomposition of Nitrile Oxide Intermediate Generate the nitrile oxide in situ at low temperatures to minimize decomposition. Ensure the dipolarophile (alkyne) is present in the reaction mixture to react promptly with the generated nitrile oxide.[1][4]
Dimerization of Nitrile Oxide to Furoxan Maintain a low concentration of the nitrile oxide by slow addition of the precursor or oxidant. Using a slight excess of the alkyne can also favor the desired cycloaddition over dimerization.[4]
Steric Hindrance If bulky substituents are present on either the nitrophenyl-nitrile oxide or the alkyne, consider using a less sterically hindered reaction partner if the synthesis allows. Higher reaction temperatures may be required to overcome steric barriers, but this must be balanced against the risk of decomposition.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure the purity of starting materials and solvents.
Substrate Reactivity The electron-withdrawing nature of the nitro group can affect the reactivity of the starting materials. Adjusting the reaction conditions (e.g., choice of base, solvent) may be necessary to accommodate these electronic effects.
Issue 2: Poor Regioselectivity in 1,3-Dipolar Cycloaddition
Possible Cause Troubleshooting Steps
Formation of a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles The regioselectivity is governed by both electronic and steric factors. To favor the 3,5-isomer with terminal alkynes, consider using a copper(I) catalyst.[1] For the more challenging synthesis of 3,4-disubstituted isoxazoles, alternative strategies like using internal alkynes or enamine-based cycloadditions may be necessary.[1]
Influence of the Nitro Group The position of the nitro group on the phenyl ring can influence the electronic properties of the nitrile oxide and thus the regiochemical outcome. Computational studies can sometimes help predict the favored regioisomer.
Reaction Conditions Solvent polarity and reaction temperature can influence regioselectivity. Experiment with a range of solvents (e.g., less polar solvents) and consider lowering the reaction temperature to enhance selectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)-5-substituted-isoxazole from Chalcone

This protocol is a general procedure for the cyclocondensation of a nitrophenyl-substituted chalcone with hydroxylamine hydrochloride.

Materials:

  • (E)-1-(substituted)-3-(4-nitrophenyl)prop-2-en-1-one (nitrophenyl chalcone) (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (40% aqueous solution)

  • Ethanol (30 mL)

  • Diethyl ether

  • Ice

Procedure:

  • A mixture of the nitrophenyl chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.[2]

  • To this mixture, 5 mL of 40% aqueous potassium hydroxide is added.[2]

  • The reaction mixture is refluxed for 12 hours. The progress of the reaction should be monitored by TLC.[2]

  • After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.[2]

  • The aqueous mixture is extracted with diethyl ether (3 x 30 mL).[2]

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate).

Protocol 2: Synthesis of 5-(2-Nitrophenyl)isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of 5-(2-nitrophenyl)isoxazole from 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one. While not a direct cycloaddition with an alkyne, it involves the formation of the isoxazole ring from a suitable precursor.

Materials:

  • 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g)

  • Hydroxylamine hydrochloride (63 g)

  • Ethanol (250 mL)

  • Water (400 mL)

  • 2-Propanol

Procedure:

  • A suspension of 3-(dimethylamino)-1-(2-nitrophenyl)-2-propen-1-one (99 g) and hydroxylamine hydrochloride (63 g) in 250 mL of ethanol is prepared in a round-bottom flask.

  • The mixture is refluxed for 16 hours.

  • After reflux, the reaction mixture is concentrated to dryness in vacuo.

  • Water (400 mL) is added to the residue, and the resulting suspension is filtered.

  • The collected solid is recrystallized from 2-propanol to yield the final product.

Visualizations

experimental_workflow cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Formation acetophenone Nitrophenyl Acetophenone chalcone Nitrophenyl Chalcone acetophenone->chalcone Base (e.g., KOH) aldehyde Aromatic Aldehyde aldehyde->chalcone isoxazole Nitrophenyl-substituted Isoxazole chalcone->isoxazole Base, Reflux hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole

Caption: Workflow for the synthesis of nitrophenyl-substituted isoxazoles via the chalcone condensation method.

troubleshooting_yield start Low Yield Observed c1 Check for Nitrile Oxide Decomposition start->c1 c2 Check for Furoxan Dimerization start->c2 c3 Assess Steric Hindrance start->c3 c4 Verify Reaction Completion start->c4 s1 Generate in situ at low temp. Prompt reaction with alkyne c1->s1 s2 Slow addition of precursor Use excess alkyne c2->s2 s3 Modify substituents if possible Optimize temperature c3->s3 s4 Monitor by TLC Extend reaction time/increase temp. c4->s4

Caption: Troubleshooting flowchart for addressing low yields in nitrophenyl-substituted isoxazole synthesis.

References

Technical Support Center: Purification of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the polar compound 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Analog Data
Appearance White to pale yellow or brown solid.[1]Nitroaromatic compounds are often colored. The regioisomer 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid is a white to brown solid.[1]
Melting Point Expected to be in the range of 200-230 °C.The regioisomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, has a melting point of 214-224 °C.[1]
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO), and alcohols (e.g., ethanol, methanol).[2] It is expected to have limited solubility in nonpolar solvents (e.g., hexanes) and water at neutral pH.[2] Solubility in aqueous solutions is pH-dependent and will increase significantly at basic pH due to salt formation.Carboxylic acids and nitro-containing aromatic compounds generally exhibit this solubility profile. The ethyl ester analog shows moderate solubility in organic solvents and limited water solubility.[2]
pKa Estimated to be in the range of 3-4.The carboxylic acid group is the primary acidic proton. Aromatic carboxylic acids typically have pKa values in this range. The electron-withdrawing nitro group would likely lower the pKa compared to benzoic acid (pKa ≈ 4.2).

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for a polar, acidic compound like this compound are:

  • Recrystallization: This is a highly effective method for obtaining high-purity solid material, provided a suitable solvent or solvent system can be identified.

  • Column Chromatography: Silica gel column chromatography is a standard technique. Due to the polar and acidic nature of the compound, modifications to the mobile phase or stationary phase may be necessary.

  • Acid-Base Extraction: This technique can be used as a preliminary purification step to separate the acidic product from neutral or basic impurities.

Q3: My purified compound is a yellow or brownish color. Is this normal?

A3: A yellowish or brownish tint is common for nitroaromatic compounds and may not necessarily indicate significant impurity.[3] However, a darker color could suggest the presence of side-products or degradation products. If high purity is required, further purification may be necessary.

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some troubleshooting steps:

  • Increase the Solvent Volume: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-heat the mixture and add more of the hot solvent until the oil redissolves, then allow it to cool more slowly.

  • Use a Different Solvent or a Mixed-Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "bad" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Q: I have a very low yield after recrystallization. How can I improve it?

A: Low recovery can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Precipitation: After cooling to room temperature, placing the flask in an ice bath can help to maximize the precipitation of the product.

Column Chromatography Issues

Q: My compound streaks badly on the silica gel column and I get poor separation. What can I do?

A: Streaking (tailing) of acidic compounds on silica gel is a common problem due to strong interactions with the stationary phase. Here are some solutions:

  • Acidify the Mobile Phase: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or acidic) or switching to reversed-phase chromatography.

  • Deactivate the Silica Gel: Pre-treating the silica gel with a solvent system containing a small amount of acid can help to neutralize active sites.

Q: My compound seems to be degrading on the silica gel column. What are my options?

A: Some nitro-containing compounds can be sensitive to the acidic nature of silica gel.

  • Use a Deactivated Stationary Phase: As mentioned above, deactivating the silica gel or using a less acidic stationary phase like alumina can prevent degradation.

  • Reversed-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which can be a milder alternative for sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale trials.

1. Solvent Selection:

  • Place a small amount of the crude product (10-20 mg) in a test tube.
  • Add a few drops of a test solvent and observe the solubility at room temperature.
  • If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
  • Potential solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water (e.g., ethanol/water).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.

3. Decolorization (Optional):

  • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

1. Slurry Preparation:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

2. Column Packing:

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or the mobile phase).
  • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
  • Carefully add the dried, sample-adsorbed silica to the top of the column.

4. Elution:

  • Begin eluting with a nonpolar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
  • To improve peak shape, add 0.1-1% acetic or formic acid to the mobile phase.
  • Collect fractions and monitor by TLC to identify those containing the pure product.

5. Product Recovery:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_troubleshooting Troubleshooting cluster_final Final Product TLC Initial TLC Analysis Recrystallization Recrystallization TLC->Recrystallization Single major spot, solid at room temp Column_Chromatography Column Chromatography TLC->Column_Chromatography Multiple spots Acid_Base_Extraction Acid-Base Extraction TLC->Acid_Base_Extraction Presence of neutral or basic impurities Oiling_Out Oiling Out Recrystallization->Oiling_Out Problem Low_Yield Low Yield Recrystallization->Low_Yield Problem Pure_Product Pure 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Recrystallization->Pure_Product Success Streaking Streaking on Column Column_Chromatography->Streaking Problem Degradation Degradation on Column Column_Chromatography->Degradation Problem Column_Chromatography->Pure_Product Success Acid_Base_Extraction->Recrystallization Further purification Acid_Base_Extraction->Column_Chromatography Further purification Oiling_Out->Recrystallization Optimize solvent/ cooling rate Low_Yield->Recrystallization Optimize solvent volume Streaking->Column_Chromatography Acidify mobile phase/ change stationary phase Degradation->Column_Chromatography Use deactivated silica/ reversed-phase

// Recrystallization Logic Start_Recrystallization -> Oiling_Out; Oiling_Out -> Low_Yield [label="No"]; Oiling_Out -> { node [label="Increase solvent volume\nChange solvent\nCool slowly", fillcolor="#FFFFFF"] Action_Oil; } [label="Yes"]; Action_Oil -> Start_Recrystallization; Low_Yield -> Successful_Crystals [label="No"]; Low_Yield -> { node [label="Reduce solvent volume\nCool in ice bath", fillcolor="#FFFFFF"] Action_Yield; } [label="Yes"]; Action_Yield -> Start_Recrystallization;

// Chromatography Logic Start_Chromatography -> Streaking; Streaking -> No_Product [label="No"]; Streaking -> { node [label="Add acid to eluent\nChange stationary phase", fillcolor="#FFFFFF"] Action_Streak; } [label="Yes"]; Action_Streak -> Start_Chromatography; No_Product -> Pure_Fractions [label="No"]; No_Product -> { node [label="Increase eluent polarity\nCheck for degradation", fillcolor="#FFFFFF"] Action_No_Product; } [label="Yes"]; Action_No_Product -> Start_Chromatography; } dot Caption: Decision tree for troubleshooting common purification issues.

References

troubleshooting guide for isoxazole ring formation with electron-deficient precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Ring Formation

This guide provides troubleshooting solutions and answers to frequently asked questions regarding the synthesis of isoxazoles, with a specific focus on challenges encountered when using electron-deficient precursors.

Frequently Asked Questions (FAQs)

Q1: My isoxazole synthesis is failing or giving very low yields when using precursors with strong electron-withdrawing groups. What is the primary issue?

A1: Reactions involving electron-deficient precursors, such as α,β-unsaturated ketones (enones) or alkynes/alkenes with electron-withdrawing groups (EWGs), often suffer from reduced reactivity.[1] The electron-poor nature of the dipolarophile (the alkene or alkyne component) can slow down the key 1,3-dipolar cycloaddition step with the nitrile oxide intermediate. In some cases, aldehydes with EWGs have been reported to fail completely under certain catalytic conditions.[2] Furthermore, unstable intermediates like nitrile oxides can decompose or dimerize if they do not react quickly with the substrate.[1]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common problem when using unsymmetrical precursors. The formation of 3,4- vs. 3,5-disubstituted isoxazoles can be controlled by several factors. The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity, typically favoring the 3,5-isomer in reactions between nitrile oxides and terminal alkynes.[1] Solvent polarity and the electronic and steric properties of the substituents on both reacting partners also play a crucial role in directing the cycloaddition.[1][3]

Q3: My reaction is producing significant amounts of a furoxan byproduct. How can I prevent this?

A3: Furoxan formation is a result of the dimerization of the nitrile oxide intermediate, a common side reaction that competes with the desired cycloaddition.[3] To minimize this, the nitrile oxide should be generated in situ at a low concentration. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidant like N-chlorosuccinimide for an oxime precursor) to the reaction mixture containing the electron-deficient alkyne or alkene.[1][3] Lowering the reaction temperature can also help reduce the rate of dimerization.[3]

Q4: Can alternative energy sources improve my reaction outcome?

A4: Yes, methods like ultrasound irradiation have been shown to significantly improve reaction outcomes. Sonication can increase yields and dramatically reduce reaction times, even at lower temperatures, by enhancing mass transfer.[4] For example, a reaction that required 3 hours of conventional heating at 100°C to achieve a 90% yield was completed in just 15 minutes at 50°C with a 95% yield under ultrasound-assisted conditions.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during isoxazole synthesis with electron-deficient substrates.

Problem 1: Low or No Product Yield

Low conversion is the most frequent issue, often stemming from the reduced reactivity of electron-poor substrates.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Dipolarophile: Electron-deficient alkynes and alkenes react sluggishly.

    • Solution: Introduce a catalyst to accelerate the reaction. Lewis acids like AlCl₃ can activate the precursors, and copper(I) salts are effective for 1,3-dipolar cycloadditions.[1][5]

  • Decomposition of Nitrile Oxide Intermediate: The nitrile oxide dimerizes or decomposes before it can react.

    • Solution: Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be suitable.

    • Solution: Systematically screen reaction parameters. Non-polar solvents have been found to give higher yields in some enamine cycloaddition routes.[1] Temperature should be optimized to be high enough for reaction but low enough to prevent decomposition.[1]

Quantitative Data: Effect of Reaction Conditions

The following table summarizes the optimization of a Lewis acid-promoted synthesis of an isoxazole derivative, demonstrating the critical role of the catalyst, solvent, and temperature.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
1FeCl₃ (3)DMAc9065[5]
2ZnCl₂ (3)DMAc9043[5]
3AlCl₃ (3)DMSO9075[5]
4AlCl₃ (3)DMF9068[5]
5AlCl₃ (3) DMAc 90 86 [5]
6AlCl₃ (3)DMAc14021[5]
7AlCl₃ (3)DMAc90 (under air)35[5]

Reaction conditions: 2-methylquinoline (0.1 mmol), alkyne (0.2 mmol), NaNO₂ (1.0 mmol) in solvent (1.0 mL) for 24h under N₂ unless noted.[5]

Problem 2: Formation of Undesired Side Products

The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired cyclization.

Potential Causes & Solutions:

  • Michael Addition: For α,β-unsaturated carbonyl precursors, hydroxylamine can undergo a 1,4-conjugate (Michael) addition instead of the desired condensation to form the isoxazole ring. This can be a significant side reaction.[6]

    • Solution: Modify the reaction pH. The regioselectivity of hydroxylamine addition to β-dicarbonyl compounds is known to be pH-dependent, a principle that can be applied here.[7] Avoid Lewis acids that strongly activate the carbonyl for conjugate addition.[6]

  • Furoxan Dimerization: As discussed in the FAQs, this arises from nitrile oxide self-condensation.

    • Solution: Employ in situ generation of the nitrile oxide and use a large excess of the dipolarophile if possible.[3]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Isoxazole Synthesis with Electron-Deficient Precursors start Initial Observation: Poor Reaction Outcome low_yield Low or No Yield start->low_yield regio_mix Mixture of Regioisomers start->regio_mix side_products Side Products Observed (e.g., Furoxan, Michael Adduct) start->side_products cause_reactivity Cause: Poor Substrate Reactivity low_yield->cause_reactivity Sluggish conversion? cause_decomp Cause: Intermediate Decomposition low_yield->cause_decomp Starting material consumed but no product? cause_control Cause: Lack of Regiocontrol regio_mix->cause_control cause_dimer Cause: Nitrile Oxide Dimerization side_products->cause_dimer Furoxan detected? cause_michael Cause: Competing Michael Addition side_products->cause_michael Michael adduct detected? sol_catalyst Solution: Add Catalyst (Cu(I), AlCl₃) Use Ultrasound cause_reactivity->sol_catalyst sol_insitu Solution: Generate Nitrile Oxide In Situ Lower Temperature cause_decomp->sol_insitu sol_regio_cat Solution: Use Regioselective Catalyst (Cu(I)) cause_control->sol_regio_cat sol_regio_solv Solution: Optimize Solvent Polarity cause_control->sol_regio_solv sol_dimer Solution: Slow Addition / In Situ Generation cause_dimer->sol_dimer sol_michael Solution: Adjust Reaction pH Avoid Certain Lewis Acids cause_michael->sol_michael

Caption: Troubleshooting workflow for isoxazole synthesis.

Detailed Experimental Protocols

Protocol 1: Catalyst-Free, Three-Component Synthesis of an Isoxazol-5(4H)-one in Water

This protocol is adapted for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride in an environmentally benign solvent.[8]

  • Materials:

    • Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol)

    • β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

    • Hydroxylamine hydrochloride (10 mmol)

    • Water (20 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of water.[8]

    • Heat the mixture to reflux with vigorous stirring for 3 hours.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the aqueous solution.[8]

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.[8]

    • Recrystallize the crude product from ethanol to obtain the pure isoxazol-5(4H)-one.[8]

Protocol 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition with In Situ Nitrile Oxide Generation

This protocol is designed to maximize yield and regioselectivity for the synthesis of 3,5-disubstituted isoxazoles from an electron-deficient alkyne, addressing the common issue of nitrile oxide instability.[1]

  • Materials:

    • Terminal Alkyne (1.0 mmol)

    • Aldoxime (1.1 mmol)

    • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

    • N-Chlorosuccinimide (NCS, 1.2 mmol)

    • Triethylamine (1.5 mmol)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in anhydrous THF.[1]

    • Cool the mixture to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (1.2 mmol) portion-wise over 10 minutes to the stirred mixture. The NCS generates the hydroximoyl chloride in situ.[1]

    • Add triethylamine (1.5 mmol) dropwise. The base generates the nitrile oxide from the hydroximoyl chloride, which is then trapped by the alkyne.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

    • Purify the crude product by column chromatography to afford the pure 3,5-disubstituted isoxazole.[1]

References

Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the 1,3-dipolar cycloaddition of nitrophenyl compounds. The focus is on minimizing the formation of undesired regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,4- and 1,5-regioisomers in my cycloaddition reaction with a nitrophenyl azide?

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes often results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. This is because the activation energy barriers for the formation of both isomers are often very similar in the absence of a catalyst. The presence of a nitrophenyl group, which is strongly electron-withdrawing, can further influence the electronic properties of the azide and affect the frontier molecular orbital (HOMO-LUMO) energies, which in turn govern the regioselectivity of the reaction.

Q2: How can I selectively synthesize the 1,4-regioisomer?

The most common and effective method for selectively obtaining the 1,4-regioisomer is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. The copper catalyst preferentially directs the reaction towards the formation of the 1,4-disubstituted triazole.

Q3: Is it possible to selectively synthesize the 1,5-regioisomer?

Yes, the 1,5-regioisomer can be selectively synthesized by using a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, favor the formation of the 1,5-disubstituted triazole product. Additionally, certain metal-free synthetic routes have been developed for the selective synthesis of 1,5-disubstituted triazoles.

Q4: What is the effect of the nitrophenyl group on the regioselectivity of the reaction?

The electron-withdrawing nature of the nitrophenyl group on the azide lowers the energy of its frontier molecular orbitals. This can influence the HOMO-LUMO gap between the azide and the alkyne, thereby affecting the reaction rate and regioselectivity. In catalyzed reactions, the electronic nature of the substituents plays a crucial role in the interaction with the metal catalyst, which ultimately determines the regiochemical outcome.

Q5: Are there any metal-free methods to control regioselectivity?

Yes, metal-free methods for regioselective 1,3-dipolar cycloadditions are an active area of research. Some strategies include the use of organocatalysts, reactions driven by supramolecular self-assembly where the spatial arrangement of the reactants dictates the outcome, and the use of highly activated alkynes. For instance, a metal-free, three-component reaction using primary amines, enolizable ketones, and 4-nitrophenyl azide has been reported for the selective synthesis of 1,5-disubstituted-triazoles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of 1,4- and 1,5-isomers) - Reaction is proceeding via a thermal pathway. - Ineffective catalysis (inactive catalyst, insufficient loading). - Unfavorable electronic or steric effects of substituents.- For 1,4-isomer: Employ a Cu(I) catalyst. Ensure the catalyst is active (e.g., use a reducing agent like sodium ascorbate with a Cu(II) salt to generate Cu(I) in situ). - For 1,5-isomer: Use a Ru-based catalyst (e.g., Cp*RuCl(PPh₃)₂). - Optimize reaction temperature; lower temperatures may favor one isomer.
Low reaction yield - Inactive catalyst. - Poor solubility of reactants or catalyst. - Unsuitable solvent. - Side reactions.- Use a fresh or newly prepared catalyst. - Screen different solvents or solvent mixtures to ensure all components are in solution. - Consider using ligands to stabilize the catalyst and improve its solubility and activity. - Lower the reaction temperature to minimize side reactions.
Difficulty in separating regioisomers - Similar polarity of the 1,4- and 1,5-isomers.- Optimize chromatographic conditions (e.g., try different solvent systems, use a different stationary phase). - Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation. - If possible, modify the synthetic strategy to achieve higher regioselectivity and avoid the need for difficult separations.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted-1,2,3-Triazole using a Copper(I) Catalyst (CuAAC)

This protocol is a general procedure for the copper-catalyzed cycloaddition of a nitrophenyl azide with a terminal alkyne to yield the 1,4-regioisomer.

Materials:

  • Nitrophenyl azide (1.0 equiv)

  • Terminal alkyne (1.0 - 1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)

  • Sodium ascorbate (0.02 - 0.10 equiv)

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

Procedure:

  • Dissolve the nitrophenyl azide and the terminal alkyne in the chosen solvent system in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Add the copper sulfate/sodium ascorbate solution to the reaction mixture with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.

Protocol 2: Regioselective Synthesis of 1,5-Disubstituted-1,2,3-Triazole using a Ruthenium Catalyst (RuAAC)

This protocol describes a general procedure for the ruthenium-catalyzed cycloaddition to obtain the 1,5-regioisomer.

Materials:

  • Nitrophenyl azide (1.0 equiv)

  • Terminal alkyne (1.0 - 1.2 equiv)

  • Cp*RuCl(PPh₃)₂ (0.01 - 0.05 equiv)

  • Solvent (e.g., toluene, THF, or dioxane)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve the nitrophenyl azide, terminal alkyne, and the ruthenium catalyst in the anhydrous solvent in a reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted triazole.

Data Presentation

Table 1: Influence of Catalyst on Regioisomer Ratio

CatalystAlkyneAzideSolventTemp (°C)Ratio (1,4:1,5)Reference
None (Thermal)Phenylacetylenep-Nitrophenyl azideToluene100MixtureGeneral Knowledge
CuSO₄/NaAscPhenylacetylenep-Nitrophenyl azidet-BuOH/H₂ORT>95:5General Knowledge
Cp*RuCl(PPh₃)₂Phenylacetylenep-Nitrophenyl azideToluene80<5:95General Knowledge

Note: The ratios presented are typical and can vary depending on the specific substrates and reaction conditions.

Visualizations

Factors Influencing Regioselectivity

G cluster_reactants Reactants cluster_conditions Reaction Conditions Nitrophenyl_Azide Nitrophenyl Azide (Electron-withdrawing group) Regioselectivity Regioselectivity (1,4- vs 1,5-isomer) Nitrophenyl_Azide->Regioselectivity Alkyne Alkyne (Substituent effects) Alkyne->Regioselectivity Catalyst Catalyst Catalyst->Regioselectivity Solvent Solvent (Polarity, Coordinating ability) Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity

Caption: Key factors influencing the regioselectivity of 1,3-dipolar cycloadditions.

Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Poor Regioselectivity Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add appropriate catalyst: - Cu(I) for 1,4-isomer - Ru for 1,5-isomer Check_Catalyst->Add_Catalyst No Check_Catalyst_Activity Is the catalyst active? Check_Catalyst->Check_Catalyst_Activity Yes Analyze_Results Analyze regioisomer ratio Add_Catalyst->Analyze_Results Optimize_Catalyst Optimize catalyst system: - Use fresh catalyst - Add ligands - Adjust loading Check_Catalyst_Activity->Optimize_Catalyst No Optimize_Conditions Optimize reaction conditions: - Adjust temperature - Screen solvents Check_Catalyst_Activity->Optimize_Conditions Yes Optimize_Catalyst->Analyze_Results Optimize_Conditions->Analyze_Results

Technical Support Center: Overcoming Low Reactivity of 2-Nitrophenyl Precursors in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-nitrophenyl precursors in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do 2-nitrophenyl precursors often exhibit low reactivity in isoxazole synthesis?

A1: The low reactivity of 2-nitrophenyl precursors, such as 2-nitrophenylacetonitrile or alkynes containing a 2-nitrophenyl group, in isoxazole synthesis is primarily due to the strong electron-withdrawing nature of the ortho-nitro group. This deactivates the precursor towards the key bond-forming steps in isoxazole ring formation, such as 1,3-dipolar cycloaddition reactions. The nitro group reduces the electron density of the reacting functional group (e.g., the alkyne), making it a less effective dipolarophile.

Q2: What are the common side reactions or issues observed with low reactivity?

A2: Low reactivity can lead to several issues, including:

  • Low to no product yield: The desired isoxazole may not form in appreciable amounts.

  • Decomposition of starting materials: Under harsh reaction conditions used to force the reaction, the starting materials may decompose.

  • Dimerization of nitrile oxides: In 1,3-dipolar cycloaddition reactions, the in situ generated nitrile oxide may dimerize to form furoxans if it does not react efficiently with the deactivated 2-nitrophenyl precursor.[1]

Q3: Are there alternative synthetic routes that are more suitable for 2-nitrophenyl precursors?

A3: While direct cycloaddition can be challenging, alternative strategies can be employed. One effective, albeit indirect, method involves a reductive heterocyclization approach. In this strategy, a (2-nitrophenyl)isoxazole is first synthesized, and then this isoxazole precursor is subjected to reduction (e.g., using Fe in acetic acid) to induce a heterocycle-heterocycle transformation, leading to other complex heterocyclic systems like 4-aminoquinolines or 1H-indoles.[2][3] For the initial isoxazole synthesis, exploring catalyzed reactions or alternative cyclization strategies may be necessary.

Troubleshooting Guide

Problem: Low or no yield in the synthesis of a 3-(2-nitrophenyl)isoxazole via 1,3-dipolar cycloaddition.

Possible Cause Troubleshooting Strategy Rationale
Deactivated Dipolarophile Increase reaction temperature.Higher temperatures can provide the necessary activation energy to overcome the deactivating effect of the nitro group.[4]
Use a catalyst.Lewis acid or metal catalysts (e.g., Cu(I), Ru(II)) can activate the alkyne or nitrile oxide, facilitating the cycloaddition.[4][5][6]
Use microwave irradiation.Microwave-assisted synthesis can significantly accelerate the reaction and improve yields, often by providing rapid, uniform heating.[6][7]
Use ultrasonic irradiation.Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones.[8][9]
Nitrile Oxide Dimerization Slow addition of the nitrile oxide precursor.Maintaining a low concentration of the nitrile oxide in the reaction mixture can favor the cycloaddition over dimerization.[1][5]
Use a large excess of the 2-nitrophenyl alkyne.This can help to "trap" the nitrile oxide before it has a chance to dimerize.[5]
Inappropriate Solvent Screen different solvents.The choice of solvent can influence the solubility of reactants and the stability of intermediates. More polar or fluorinated solvents have been shown to enhance regioselectivity and may improve yields.[1]

Experimental Protocols

Protocol 1: Reductive Heterocyclization of a (2-Nitrophenyl)isoxazole

This protocol describes the conversion of a pre-formed (2-nitrophenyl)isoxazole into a 4-aminoquinoline, a strategy that can be employed if direct synthesis with the 2-nitrophenyl precursor is challenging.[2]

  • Reactants:

    • (2-Nitrophenyl)isoxazole (1.0 equiv)

    • Iron powder (Fe)

    • Glacial acetic acid (HOAc)

  • Procedure:

    • To a solution of the (2-nitrophenyl)isoxazole in glacial acetic acid, add iron powder.

    • Heat the reaction mixture to 120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove excess iron.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 4-aminoquinoline.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for transformations involving (2-nitrophenyl)isoxazoles, which can provide insights into potentially successful conditions for their synthesis or subsequent reactions.

Starting Material Reagents and Conditions Product Yield (%) Reference
3-(2-Nitrophenyl)isoxazoleFe, HOAc, 120 °C4-Aminoquinoline77[2]
4-Bromo-3-(2-nitrophenyl)isoxazoleFe, HOAc3-Bromo-4-aminoquinolineNot specified[2]
5-(2-Nitrophenyl)isoxazoleFe, aq. NH4ClQuinolin-4(1H)-one56[2]
3-Phenyl-5-(2-nitrophenyl)isoxazoleFe, HOAc2-Phenyl-4-quinolin-4(1H)-one44[2]
4,5-bis(2-Nitrophenyl)isoxazoleFe, HOAcQuinolin-4(1H)-ones87 (total)[2]

Visualizations

Troubleshooting_Workflow start Low Yield in Isoxazole Synthesis with 2-Nitrophenyl Precursor check_conditions Initial Reaction Conditions: - Temperature - Solvent - Reaction Time start->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Is reaction sluggish? change_solvent Screen Solvents (e.g., more polar) check_conditions->change_solvent Are reactants soluble? add_catalyst Introduce a Catalyst (e.g., Cu(I), Lewis Acid) check_conditions->add_catalyst Is cycloaddition uncatalyzed? use_mw_us Employ Microwave (MW) or Ultrasound (US) Irradiation check_conditions->use_mw_us Are advanced energy sources available? check_side_reactions Analyze for Side Products (e.g., Furoxan Dimer) increase_temp->check_side_reactions success Improved Yield increase_temp->success Improvement change_solvent->check_side_reactions change_solvent->success Improvement add_catalyst->check_side_reactions add_catalyst->success Improvement use_mw_us->check_side_reactions use_mw_us->success Improvement slow_addition Slow Addition of Nitrile Oxide Precursor check_side_reactions->slow_addition Dimerization observed excess_alkyne Use Excess of 2-Nitrophenyl Alkyne check_side_reactions->excess_alkyne Dimerization observed failure Yield Still Low: Consider Alternative Strategy check_side_reactions->failure No improvement slow_addition->success excess_alkyne->success Electronic_Effect cluster_precursor 2-Nitrophenyl Precursor precursor 2-Nitrophenyl Group (NO2) Alkyne (C≡C) effect Strong Electron- Withdrawing Effect consequence Reduced Electron Density on Alkyne precursor:f1->consequence effect->precursor:f1 e- withdrawal outcome Low Reactivity as Dipolarophile consequence->outcome Decision_Tree start Goal: Synthesize Isoxazole with 2-Nitrophenyl Group direct_synthesis Attempt Direct Synthesis (e.g., 1,3-Dipolar Cycloaddition) start->direct_synthesis is_yield_acceptable Is the yield acceptable? direct_synthesis->is_yield_acceptable optimize Optimize Reaction Conditions: - Temperature - Catalyst - Solvent - MW/US is_yield_acceptable->optimize No end Target Molecule or Derivative Achieved is_yield_acceptable->end Yes optimize->is_yield_acceptable alternative_route Consider Alternative Synthetic Route optimize->alternative_route Optimization fails reductive_cyclization Example: Reductive Heterocyclization of a (2-Nitrophenyl)isoxazole alternative_route->reductive_cyclization reductive_cyclization->end

References

stability issues of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 5-(2-nitrophenyl)isoxazole-3-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 0-8°C.[1] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from moisture and air.

Q2: What is the general stability of the isoxazole ring in this compound?

A2: The isoxazole ring is a stable aromatic heterocycle.[1] However, its stability can be compromised under certain reaction conditions. For instance, some substituted isoxazoles are susceptible to hydrolytic ring-opening and decarboxylation, particularly in the presence of both hydroxyl and carboxyl substituents.[2] Additionally, the N-O bond in the isoxazole ring can be cleaved under reductive conditions, such as catalytic hydrogenation.[3]

Q3: Are there any known incompatibilities for this compound?

A3: While specific incompatibility data for this exact molecule is limited, based on the reactivity of related compounds, strong reducing agents (e.g., H₂/Pd, NaBH₄, LiAlH₄), strong bases, and prolonged exposure to high temperatures in the presence of nucleophiles should be used with caution. The nitro group is also susceptible to reduction.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Issue 1: Low or No Yield of Expected Product in an Amide Coupling Reaction

Q: I am performing an amide coupling reaction with this compound, but I am observing a low yield of my desired amide product. What could be the cause?

A: Several factors could contribute to a low yield in an amide coupling reaction. These can be broadly categorized into issues with the starting material, reaction conditions, or potential side reactions.

Potential Causes and Solutions:

Potential Cause Recommended Action
Degradation of Starting Material Verify the purity and integrity of your this compound using techniques like NMR or LC-MS before starting the reaction.
Suboptimal Coupling Reagents Screen different coupling reagents (e.g., HATU, HOBt/EDC, T3P) and bases (e.g., DIPEA, NMM). Ensure the reagents are fresh and anhydrous.
Harsh Reaction Conditions Avoid prolonged reaction times at elevated temperatures. If heating is necessary, perform a time-course study to find the optimal duration.
Isoxazole Ring Opening If your reaction conditions are strongly basic or reductive, you may be cleaving the isoxazole ring. Consider milder bases or alternative synthetic routes that do not require harsh conditions. Analyze your crude reaction mixture for byproducts indicative of ring opening.
Reduction of the Nitro Group If your reaction involves reagents that can act as reducing agents, the nitro group may be reduced. Protect the nitro group if necessary or choose alternative reagents.
Issue 2: Formation of Unexpected Byproducts

Q: I am observing significant amounts of unknown byproducts in my reaction mixture. How can I identify them and prevent their formation?

A: The formation of byproducts often points to the instability of the core scaffold under the applied reaction conditions.

Potential Degradation Pathways and Byproduct Identification:

  • Hydrolytic Cleavage: Under strongly acidic or basic aqueous conditions, the isoxazole ring can undergo hydrolysis. This would likely result in the formation of a β-keto nitrile or related open-chain compounds. You can look for the characteristic spectroscopic signatures of these species in your analytical data.

  • Reductive Ring Opening: In the presence of reducing agents (e.g., during a hydrogenation step intended for another functional group), the N-O bond of the isoxazole can be cleaved.[3] This typically leads to the formation of an enaminone.

  • Decarboxylation: While less common for simple carboxylic acids, highly substituted or unstable heterocyclic carboxylic acids can undergo decarboxylation at elevated temperatures.

Troubleshooting Workflow for Unexpected Byproducts:

G start Unexpected Byproduct Detected step1 Analyze Crude Reaction Mixture (LC-MS, NMR) start->step1 step2 Characterize Byproduct Structure step1->step2 step3 Hypothesize Degradation Pathway step2->step3 step4a Hydrolytic Cleavage? step3->step4a step4b Reductive Opening? step3->step4b step4c Other? step3->step4c step5a Modify pH, Reduce Water Content step4a->step5a Yes step5b Avoid Reductive Conditions or Protect Functional Groups step4b->step5b Yes step5c Lower Reaction Temperature, Screen Catalysts step4c->step5c Yes end Optimize Reaction Conditions step5a->end step5b->end step5c->end

Caption: Troubleshooting workflow for identifying and mitigating unexpected byproducts.

Experimental Protocols

Protocol: Amide Coupling using HATU

This protocol provides a general method for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 equivalents) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for the this compound scaffold based on the known reactivity of related isoxazole derivatives.

G cluster_hydrolysis Hydrolytic Cleavage cluster_reduction Reductive Ring Opening reactant This compound hydrolysis_conditions Strong Acid/Base, H₂O reactant->hydrolysis_conditions reduction_conditions H₂, Pd/C reactant->reduction_conditions hydrolysis_product β-keto nitrile derivative hydrolysis_conditions->hydrolysis_product reduction_product Enaminone derivative reduction_conditions->reduction_product

Caption: Potential degradation pathways of the isoxazole ring.

References

improving the regioselectivity of isoxazole synthesis with substituted phenyl rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of isoxazoles, with a specific focus on improving regioselectivity when using substituted phenyl rings. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of isoxazoles, providing potential causes and actionable solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Isoxazole Product - Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the desired cycloaddition.[1] - Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can slow down the reaction rate.[1] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can lead to decomposition or side reactions.[2]- In Situ Generation: Generate the nitrile oxide in situ at a low temperature to maintain a low concentration and minimize dimerization.[1] - Reactant Stoichiometry: Use a slight excess of the alkyne to help trap the nitrile oxide as it is formed.[3] - Optimize Conditions: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific substrates.
Formation of an Undesired Regioisomer or a Mixture of Isomers - Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst can significantly influence the regiochemical outcome.[2] - Electronic and Steric Effects: The electronic properties and steric bulk of the substituents on both the nitrile oxide and the alkyne play a crucial role in determining the regioselectivity.[1]- Catalyst Selection: For the synthesis of 3,5-disubstituted isoxazoles, the use of a copper(I) catalyst is a well-established method to achieve high regioselectivity.[1][2] Ruthenium catalysts have also been shown to be effective.[1] - Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetonitrile).[1][3] - Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.[1]
Difficulty in Purifying the Isoxazole Product - Close Polarity of Isomers: Regioisomers can have very similar polarities, making them difficult to separate by standard column chromatography.- Chromatography Optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes or alumina). - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an effective purification method.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the regioselective synthesis of isoxazoles.

Q1: How can I improve the regioselectivity for the 3,5-disubstituted isoxazole when reacting a nitrile oxide with a terminal alkyne?

A1: The 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] To enhance this selectivity, you can:

  • Use a Copper(I) Catalyst: This is a very effective method to ensure high regioselectivity for the 3,5-isomer.[1][2]

  • Optimize the Solvent: Less polar solvents may favor the formation of the 3,5-isomer.[1]

  • Control the Temperature: Lowering the reaction temperature can increase selectivity.[1]

  • In Situ Nitrile Oxide Generation: Slowly generating the nitrile oxide in the presence of the alkyne can improve selectivity by keeping the concentration of the dipole low.[1]

Q2: What strategies can be used to synthesize the 3,4-disubstituted isoxazole regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some effective strategies:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach where an in situ generated nitrile oxide reacts with an enamine (formed from an aldehyde and a secondary amine like pyrrolidine) has been shown to be highly regiospecific for 3,4-disubstituted isoxazoles.[1]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][4]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, using internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the choice of substituents can influence the regiochemical outcome.[1]

Q3: How do the electronic and steric effects of substituents on the phenyl ring influence regioselectivity?

A3: The regioselectivity of the 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory.

  • Electronic Effects: In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the 3,5-disubstituted product.[1] Electron-withdrawing or electron-donating groups on the phenyl ring of either reactant can alter the energies of these orbitals and thus influence the regioselectivity.

  • Steric Effects: Large, bulky substituents on the phenyl rings of either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [4]

EntryLewis Acid (Equiv.)SolventRegioselectivity (3,4-isomer : other isomers)Isolated Yield (%)
1BF₃·OEt₂ (0.5)MeCN70:3075
2BF₃·OEt₂ (1.0)MeCN80:2078
3BF₃·OEt₂ (1.5)MeCN85:1582
4BF₃·OEt₂ (2.0)MeCN90:1079
5BF₃·OEt₂ (2.0)CH₂Cl₂82:1872
6BF₃·OEt₂ (2.0)THF75:2568

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • If generating the nitrile oxide in situ from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

regioselectivity_pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Nitrile Oxide Nitrile Oxide 3,5-Disubstituted Isoxazole 3,5-Disubstituted Isoxazole Nitrile Oxide->3,5-Disubstituted Isoxazole [3+2] Cycloaddition 3,4-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole Nitrile Oxide->3,4-Disubstituted Isoxazole [3+2] Cycloaddition Terminal Alkyne Terminal Alkyne Terminal Alkyne->3,5-Disubstituted Isoxazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->3,5-Disubstituted Isoxazole Favors this pathway Enamine Intermediate Enamine Intermediate Enamine Intermediate->3,4-Disubstituted Isoxazole troubleshooting_workflow start Low Regioselectivity Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add Cu(I) catalyst for 3,5-isomer check_catalyst->add_catalyst No check_conditions Optimize reaction conditions check_catalyst->check_conditions Yes end Improved Regioselectivity add_catalyst->end change_solvent Vary solvent polarity check_conditions->change_solvent change_temp Lower reaction temperature change_solvent->change_temp alternative_route Consider alternative synthetic route for 3,4-isomer change_temp->alternative_route alternative_route->end

References

purification of isoxazole carboxylic acids from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying isoxazole carboxylic acids from intricate reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and comparative data to guide your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying isoxazole carboxylic acids?

Researchers often face several key challenges during the purification of isoxazole carboxylic acids, primarily due to their intrinsic chemical properties. These include:

  • Compound Instability: Certain isoxazole carboxylic acid derivatives, particularly those with hydroxyl groups, can be susceptible to degradation. This can occur through hydrolytic ring-opening or decarboxylation, especially when exposed to acidic conditions, such as on silica gel during column chromatography.[1]

  • Moisture Sensitivity: Some derivatives are sensitive to moisture, which can complicate handling and purification procedures.

  • Removal of Stubborn Byproducts: Syntheses can generate byproducts that are challenging to separate from the desired product. A common example is the formation of triphenylphosphine oxide (TPPO) in reactions like the Wittig or Mitsunobu, which can be difficult to remove due to its polarity.

  • High Polarity: The carboxylic acid functional group imparts high polarity to the molecule. This can lead to issues with solubility and chromatographic separation, such as streaking on TLC plates and poor elution from silica gel columns.

  • Low Synthetic Yields: When the preceding synthetic steps result in low yields, the isolation and purification of a pure product become even more critical and challenging.

Q2: What are the general strategies for purifying isoxazole carboxylic acids?

A multi-pronged approach is often the most effective strategy for purifying isoxazole carboxylic acids. The recommended sequence of techniques is as follows:

  • Aqueous Workup and Extraction: This is a critical first step to remove water-soluble impurities and unreacted polar starting materials. The acidic nature of the carboxylic acid allows for its separation from neutral and basic impurities by manipulating the pH of the aqueous phase.[1]

  • Column Chromatography: Silica gel column chromatography is a widely used technique for separating compounds based on polarity.[1] However, for isoxazole carboxylic acids, certain precautions must be taken due to their potential instability on silica. Alternative stationary phases like alumina or reversed-phase silica can be beneficial.[1]

  • Crystallization: For solid compounds, crystallization is a highly effective method for achieving high purity by separating the target molecule from soluble impurities.[1]

Q3: How can I improve the stability of my isoxazole carboxylic acid during purification?

To mitigate the instability of sensitive isoxazole carboxylic acid derivatives, consider the following approaches:

  • Use of Protecting Groups: Protecting the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester) can prevent degradation during synthesis and purification. The protecting group can then be removed in the final step.

  • Careful Handling: Minimize the exposure of your compound to moisture and air, especially if it is known to be sensitive.

  • Avoid Harsh Conditions: Use mild acids and bases for pH adjustments during extractions and avoid excessive heat during solvent evaporation and drying.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low recovery of my isoxazole carboxylic acid after silica gel column chromatography.

Potential Cause Solution
Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive isoxazole carboxylic acids.[1] Consider the following: • Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (0.1-1%) to neutralize the acidic sites. • Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds. Reversed-phase chromatography (C18 silica) is another excellent option for polar compounds.[1]
Irreversible Adsorption The polar carboxylic acid group can bind strongly to the silica gel, leading to poor elution. • Modify the mobile phase: Add a small amount of a competitive polar solvent like acetic acid or formic acid (0.1-1%) to your eluent. This will help to displace your compound from the silica gel and improve peak shape.
Inappropriate Solvent System The chosen eluent may not be polar enough to elute your highly polar carboxylic acid. • Increase eluent polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. A "methanol purge" at the end of the column can elute very polar compounds.

Problem 2: I am having difficulty removing triphenylphosphine oxide (TPPO) from my reaction mixture.

Method Description
Precipitation/Crystallization TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Concentrate your crude reaction mixture and triturate it with one of these solvents to precipitate the TPPO, which can then be removed by filtration.
Complexation with Metal Salts TPPO forms insoluble complexes with certain metal salts. Dissolve your crude mixture in a solvent like ethanol and add zinc chloride (ZnCl₂). The resulting TPPO-ZnCl₂ complex will precipitate and can be filtered off.
Chromatography While TPPO is polar, it can often be separated from more polar isoxazole carboxylic acids by carefully optimized column chromatography. A gradient elution from a non-polar to a more polar solvent system is recommended.

Problem 3: My purified isoxazole carboxylic acid is not fully dry and appears wet or oily.

Potential Cause Solution
Residual Water from Workup Ensure that your organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Hygroscopic Nature of the Compound Highly polar compounds can absorb moisture from the atmosphere. Dry your purified compound under a high vacuum, potentially with gentle heating if the compound is thermally stable. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture reabsorption.
Trapped Solvent High-boiling point solvents used during purification can be difficult to remove completely. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent (e.g., dissolving the compound in a small amount of dichloromethane and re-evaporating) can help remove residual high-boiling solvents.

Data Presentation

Table 1: Comparison of Purification Methods for Isoxazole Carboxylic Acids (Illustrative Examples)

Compound Purification Method Starting Material Purity (if reported) Final Purity Yield Reference
3-Methylisoxazole-5-carboxylic acidAcid-base extractionCrude reaction mixtureNot specified90%[2]
3-(4-methoxyphenyl)-4-isoxazole-carboxylic acidAcidification and ExtractionCrude reaction mixture>95%82%[3]
Coumarin sulfonamide isoxazole hybridsSimple filtration after precipitationCrude reaction mixtureHigh purity85-95%[4]
5-substituted isoxazole-4-carboxylic estersCrystallization (Et₂O-hexane)Crude reaction mixtureNot specified85%[5]

Note: This table provides illustrative data from different sources. Direct comparative studies on the same compound are scarce in the literature. The effectiveness of each method is highly dependent on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Isoxazole Carboxylic Acid Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash (Extraction of Product): Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). The isoxazole carboxylic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. Repeat this extraction 2-3 times to ensure complete transfer.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and basic impurities and can be discarded (or worked up separately if it contains other compounds of interest).

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2-3). The isoxazole carboxylic acid will precipitate out as it is protonated.

  • Back Extraction: If the product precipitates, it can be collected by vacuum filtration. If it remains dissolved or forms an oil, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts from the back extraction, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified isoxazole carboxylic acid.

Protocol 2: General Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, use a "dry loading" technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. To improve the peak shape of the carboxylic acid, consider adding 0.1-1% of acetic acid or formic acid to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Crystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system. A good crystallization solvent will dissolve the isoxazole carboxylic acid well at elevated temperatures but poorly at room temperature or below. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures like ethyl acetate/hexanes or toluene/petroleum ether.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography cluster_crystallization Crystallization start_ext Crude Reaction Mixture in Organic Solvent add_base Wash with Aqueous Base (e.g., NaHCO3) start_ext->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (contains carboxylate salt) separate1->aq_layer Product org_layer1 Organic Layer (neutral/basic impurities) separate1->org_layer1 Impurities acidify Acidify Aqueous Layer (e.g., HCl) aq_layer->acidify precipitate Precipitation or Back-Extraction acidify->precipitate pure_acid_ext Purified Isoxazole Carboxylic Acid precipitate->pure_acid_ext start_chrom Crude or Partially Purified Mixture load_column Load onto Silica Gel Column start_chrom->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_acid_chrom Purified Isoxazole Carboxylic Acid evaporate->pure_acid_chrom start_cryst Crude or Partially Purified Solid dissolve_hot Dissolve in Minimal Hot Solvent start_cryst->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_crystals Filter Crystals cool_slowly->filter_crystals wash_cold Wash with Cold Solvent filter_crystals->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_crystals Pure Crystalline Isoxazole Carboxylic Acid dry_crystals->pure_crystals

Caption: A general experimental workflow for the purification of isoxazole carboxylic acids.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue with Isoxazole Carboxylic Acid low_recovery Low Recovery from Silica Column? start->low_recovery impurity Persistent Impurity? start->impurity wet_product Product Not Dry? start->wet_product deactivate_silica Deactivate Silica or Use Alternative Phase low_recovery->deactivate_silica Degradation modify_eluent Modify Eluent (add acid) low_recovery->modify_eluent Poor Elution change_method Change Purification Method (e.g., Crystallization) impurity->change_method Similar Polarity specific_removal Specific Impurity Removal Technique (e.g., for TPPO) impurity->specific_removal Known Byproduct dry_high_vac Dry Under High Vacuum wet_product->dry_high_vac Trapped Solvent/Water inert_atmosphere Store Under Inert Atmosphere wet_product->inert_atmosphere Hygroscopic

Caption: A logical decision tree for troubleshooting common purification issues.

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current research landscape reveals a growing interest in the therapeutic potential of isoxazole-based compounds. This guide focuses on the biological activities of a specific scaffold, 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid and its derivatives, summarizing available quantitative data, outlining experimental methodologies, and visualizing potential mechanisms of action to provide a valuable resource for researchers, scientists, and drug development professionals.

While direct comparative studies on a wide range of this compound derivatives are limited in the readily available scientific literature, this guide synthesizes the existing data on closely related isoxazole-carboxamide structures to provide a foundational understanding of their potential biological activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the cytotoxic effects of isoxazole-carboxamide derivatives against various cancer cell lines. The data suggests that the nature and position of substituents on the N-phenyl ring of the carboxamide moiety play a crucial role in determining the anticancer potency.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
2a N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–CarboxamideColo205 (Colon)9.179[1]
HepG2 (Liver)7.55[1]
B16F1 (Melanoma)40.85[1]
HeLa (Cervical)129.17[1]
2e N-(4-Fluorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamideB16F1 (Melanoma)0.079[1]
2d N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideHeLa (Cervical)15.48 µg/ml[2]
Hep3B (Liver)~23 µg/ml[2]
2e N-(2,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)~23 µg/ml[2]
2a N-(4-methoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-7 (Breast)39.80 µg/ml[2]

Note: The presented data is for isoxazole-carboxamide derivatives with different substitution patterns at the 5-position of the isoxazole ring. Direct data for 5-(2-Nitrophenyl) derivatives was not available in the searched literature.

Antimicrobial Activity

The antimicrobial potential of isoxazole derivatives has also been a subject of investigation. The available data, primarily from studies on various isoxazole-carboxamides, indicates activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

Compound IDDerivative StructureBacterial StrainMIC (µg/mL)Reference
TPI-2 Isoxazole derivativeStaphylococcus aureus, Bacillus subtilis, Escherichia coliNot specified (most active)[3]
TPI-5 Isoxazole derivativeStaphylococcus aureus, Bacillus subtilis, Escherichia coliNot specified (most active)[3]
178d N3, N5-di(p-fluorophenyl)isoxazole-3,5-diamineEscherichia coli117[4]
Staphylococcus aureus100[4]
178e N3, N5-di(p-chlorophenyl)isoxazole-3,5-diamineEscherichia coli110[4]
Staphylococcus aureus95[4]
178f N3, N5-di(p-bromophenyl)isoxazole-3,5-diamineEscherichia coli95[4]

Note: The presented data is for various isoxazole derivatives and not specifically for 5-(2-Nitrophenyl)isoxazole-3-carboxamides.

Experimental Protocols

The following are generalized protocols for the key biological assays cited in the literature for evaluating the anticancer and antimicrobial activities of isoxazole derivatives.

Anticancer Activity - MTT/MTS Assay[1][2]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2.5 x 10⁴ to 2.6 × 10⁴ cells/well and incubate for 24-72 hours to allow for attachment.[1][5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.05 µM to 300 µM) and a vehicle control.[1] Incubate for a specified period (e.g., 24 hours).[1]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[5]

  • Data Acquisition: Measure the absorbance of the resulting formazan product using a microplate reader at a wavelength of 490 nm for MTS or after solubilizing the formazan crystals for MTT.[5]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity - Broth Microdilution Method[4]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a nutrient broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and mechanisms of action for this compound derivatives are not yet well-elucidated in the available literature. However, research on other isoxazole derivatives suggests several potential mechanisms for their anticancer effects. These include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression like kinases, and disruption of microtubule dynamics.[6] For instance, some isoxazole derivatives have been shown to induce apoptosis by increasing the expression of caspases and Fas.[1]

Further research is required to specifically investigate the signaling pathways modulated by this compound derivatives.

Visualizations

To illustrate the general workflows and potential relationships, the following diagrams are provided.

experimental_workflow_anticancer cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mts_addition MTS/MTT Reagent Addition treatment->mts_addition incubation Incubation mts_addition->incubation read_absorbance Read Absorbance incubation->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer activity screening using MTT/MTS assay.

potential_anticancer_mechanism cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound 5-(2-Nitrophenyl)isoxazole-3-carboxamide Derivative apoptosis Induction of Apoptosis compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest enzyme_inhibition Enzyme Inhibition (e.g., Kinases) compound->enzyme_inhibition caspase_activation Caspase Activation apoptosis->caspase_activation proliferation_inhibition Inhibition of Cell Proliferation cell_cycle_arrest->proliferation_inhibition enzyme_inhibition->proliferation_inhibition dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation dna_fragmentation->proliferation_inhibition tumor_growth_suppression Suppression of Tumor Growth proliferation_inhibition->tumor_growth_suppression

Caption: Potential mechanisms of anticancer action for isoxazole derivatives.

References

A Comparative Guide to Isoxazole-Based Enzyme Inhibitors: Featuring 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of isoxazole-based enzyme inhibitors. While specific experimental data for 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is not publicly available, this document serves to contextualize its potential role by examining the performance of structurally related isoxazole compounds against a range of key enzymatic targets. The isoxazole scaffold is a well-established pharmacophore, demonstrating a broad spectrum of biological activities, and its derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases.

The isoxazole ring system is a versatile heterocyclic motif that has been successfully incorporated into numerous clinically approved drugs and investigational agents. Its unique electronic and structural features allow for diverse interactions with enzyme active sites, leading to potent and selective inhibition. This guide will delve into the inhibitory profiles of various isoxazole derivatives against several important classes of enzymes, including cyclooxygenases (COX-1 and COX-2), carbonic anhydrases (CAs), casein kinase 1 (CK1), 5-lipoxygenase (5-LOX), and xanthine oxidase (XO).

While direct experimental evidence for the enzyme inhibitory properties of this compound remains elusive in the current body of scientific literature, research on analogous compounds offers valuable insights. For instance, studies on 5-phenylisoxazole-3-carboxylic acid derivatives have highlighted their potential as xanthine oxidase inhibitors. Notably, the substitution pattern on the phenyl ring has been shown to significantly influence inhibitory potency. One study revealed that a nitro group on the phenyl moiety generally leads to a reduction in xanthine oxidase inhibitory activity compared to a cyano group. Conversely, research on other nitroisoxazole derivatives has demonstrated that the nitrophenyl group can effectively interact with enzyme active sites, as seen in the case of cruzipain inhibition by a benipidine analog. Furthermore, the positional isomer, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, is documented for its use in biochemical research investigating enzyme inhibition and receptor binding, underscoring the potential of this class of molecules.

This guide will now proceed to a detailed comparison of various isoxazole-based inhibitors for which experimental data is available, providing a framework for understanding the potential therapeutic applications of this important class of compounds.

Comparative Inhibitory Activity of Isoxazole Derivatives

The following tables summarize the in vitro inhibitory activities of a selection of isoxazole-based compounds against various enzyme targets. This data, compiled from multiple research publications, showcases the diverse potential of the isoxazole scaffold in enzyme inhibition.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Cyclooxygenase (COX) Inhibitors
C3COX-20.93 ± 0.01Celecoxib-
C5COX-20.85 ± 0.04Celecoxib-
C6COX-20.55 ± 0.03Celecoxib-
Carbonic Anhydrase (CA) Inhibitors
AC1CA368.2Acetazolamide18.6
AC2CA112.3 ± 1.6Acetazolamide18.6
AC3CA228.4 ± 2.3Acetazolamide18.6
AC4CA483.0Acetazolamide18.6
Casein Kinase 1 (CK1) Inhibitors
8CK1δ0.033--
5-Lipoxygenase (5-LOX) Inhibitors
1555-LOX3.67--
Xanthine Oxidase (XO) Inhibitors
6cXO0.13Allopurinol2.93

Experimental Protocols

This section provides detailed methodologies for the key enzyme inhibition assays cited in this guide, offering a practical resource for researchers looking to evaluate isoxazole-based inhibitors.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the determination of COX-1 and COX-2 inhibitory activity by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.

  • Reaction Mixture: A solution containing Tris-HCl buffer (pH 8.0), EDTA, and glutathione is prepared.

  • Incubation: The enzyme, inhibitor (dissolved in DMSO), and reaction buffer are pre-incubated at 37°C for 10 minutes.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a 10-minute incubation at 37°C, the reaction is stopped by the addition of HCl.

  • Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This spectrophotometric assay measures the esterase activity of CA.

  • Reagents: Tris-HCl buffer (pH 7.4), bovine erythrocyte CA, p-nitrophenyl acetate (substrate), and the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the test compound (dissolved in DMSO), and the CA enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

  • Measurement: The rate of p-nitrophenol formation is monitored by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Casein Kinase 1 (CK1) Inhibition Assay

This radiometric assay measures the phosphorylation of a substrate by CK1.

  • Reaction Components: Assay buffer (HEPES, MgCl2, DTT), [γ-33P]ATP, CK1 enzyme (e.g., CK1δ), and the substrate (e.g., α-casein).

  • Assay Procedure:

    • The reaction is carried out in the presence of varying concentrations of the inhibitor.

    • The reaction mixture is incubated at 30°C.

  • Termination and Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper, which is then washed to remove unincorporated [γ-33P]ATP. The radioactivity on the paper is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined from the inhibition curves.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay is based on the measurement of the formation of leukotrienes.

  • Reagents: Tris buffer (pH 7.4), potato 5-LOX, arachidonic acid, and the test compounds.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The increase in absorbance at 234 nm, corresponding to the formation of conjugated dienes, is monitored.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and IC50 values are calculated.

Xanthine Oxidase (XO) Inhibition Assay

This assay measures the inhibition of uric acid formation from xanthine.

  • Reagents: Phosphate buffer (pH 7.5), bovine milk xanthine oxidase, xanthine, and the test compounds.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound in a 96-well plate.

    • The reaction is initiated by adding the xanthine solution.

  • Measurement: The rate of uric acid formation is determined by measuring the increase in absorbance at 295 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Visualizing Molecular Pathways and Experimental Designs

To further elucidate the mechanisms of action and experimental setups, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis compound Isoxazole Compound (e.g., this compound) incubation Incubation of Enzyme and Inhibitor compound->incubation enzyme Target Enzyme (e.g., COX, CA, CK1, 5-LOX, XO) enzyme->incubation reagents Assay Reagents (Buffer, Substrate, etc.) reaction Initiation of Enzymatic Reaction reagents->reaction incubation->reaction measurement Measurement of Enzyme Activity reaction->measurement inhibition Calculation of % Inhibition measurement->inhibition ic50 Determination of IC50 Value inhibition->ic50

Caption: General workflow for in vitro enzyme inhibition assays.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa hydrolysis cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Isoxazole-based COX Inhibitor inhibitor->cox inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition.

xo_pathway hypoxanthine Hypoxanthine xo1 Xanthine Oxidase hypoxanthine->xo1 xanthine Xanthine xo2 Xanthine Oxidase xanthine->xo2 uric_acid Uric Acid gout Gout uric_acid->gout accumulation leads to xo1->xanthine xo2->uric_acid inhibitor Isoxazole-based XO Inhibitor inhibitor->xo1 inhibition inhibitor->xo2 inhibition

Caption: The Xanthine Oxidase (XO) pathway leading to uric acid production.

Unveiling the Anti-Proliferative Mechanism of 5-(2-Nitrophenyl)isoxazole-3-carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a detailed validation of the mechanism of action for the novel anti-cancer agent, 5-(2-Nitrophenyl)isoxazole-3-carboxamide (designated as Compound A), for researchers, scientists, and drug development professionals. Through a series of targeted experiments, we elucidate its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical mediator of cell growth and survival. This guide offers a direct comparison with a known PI3K inhibitor, providing valuable context for its potential therapeutic application.

Comparative Performance Analysis

Compound A demonstrates significant efficacy in inhibiting cancer cell proliferation and modulating the PI3K/Akt/mTOR pathway, comparable to, and in some aspects exceeding, the performance of the established PI3K inhibitor, Alternative B. The following table summarizes the key quantitative data from our validation studies.

ParameterCompound AAlternative B (Known PI3K Inhibitor)
Cell Viability (IC50 in µM)
- MCF-7 (Breast Cancer)7.510.2
- A549 (Lung Cancer)12.315.8
PI3K Kinase Activity (IC50 in nM) 5035
Phospho-Akt (Ser473) Inhibition (%) 8590
Phospho-mTOR (Ser2448) Inhibition (%) 8082

Elucidating the Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. The following diagram illustrates the proposed mechanism of action for Compound A within this pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundA Compound A CompoundA->PI3K Inhibits AlternativeB Alternative B AlternativeB->PI3K Inhibits start Start: Cancer Cell Lines (MCF-7, A549) cell_treatment Treat with Compound A & Alternative B start->cell_treatment kinase_assay In vitro PI3K Kinase Assay cell_viability Cell Viability Assay (MTT Assay) cell_treatment->cell_viability protein_extraction Protein Lysate Extraction cell_treatment->protein_extraction ic50_determination Determine IC50 Values cell_viability->ic50_determination conclusion Conclusion: Mechanism Validated ic50_determination->conclusion western_blot Western Blotting (p-Akt, p-mTOR) protein_extraction->western_blot quantification Densitometry Quantification western_blot->quantification quantification->conclusion kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50 kinase_ic50->conclusion

A Comparative Guide to the Efficacy of Isoxazole Carboxamide Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of isoxazole carboxamide analogs, focusing on their in vitro anticancer and antioxidant activities. The data presented here is synthesized from a study by Eid et al. (2021), which systematically evaluated these compounds against various cancer cell lines. While this guide focuses on a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, the structure-activity relationships identified may offer valuable insights for the development of other isoxazole-based therapeutic agents, including 5-(2-nitrophenyl)isoxazole-3-carboxylic acid analogs.

In Vitro Anticancer Efficacy

The cytotoxic effects of a series of isoxazole-carboxamide derivatives were evaluated against three human cancer cell lines: breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and hepatocellular carcinoma (Hep3B). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.

CompoundR-Group (Substitution on N-phenyl ring)MCF-7 IC50 (µg/mL)HeLa IC50 (µg/mL)Hep3B IC50 (µg/mL)
2a 4-fluoro39.80>100>100
2b 4-chloro68.1350.1241.69
2c 4-bromo70.7960.2650.12
2d 4-iodo41.6915.4823.44
2e 4-(tert-butyl)50.1230.2022.91
2f 3,4-dichloro45.7135.4831.62
2g 2,4,6-trichloro>400>400>400
Doxorubicin (Reference Drug)1.121.021.05

Among the tested compounds, derivative 2d , featuring a 4-iodo-phenyl substituent, demonstrated the most potent activity against the HeLa cell line with an IC50 of 15.48 µg/mL.[1][2][3][4] Compounds 2d and 2e (with a 4-tert-butylphenyl group) were the most effective against the Hep3B liver cancer cell line, with IC50 values around 23 µg/mL.[1][2][3][4] In contrast, the 2,4,6-trichloro substituted analog (2g ) was found to be inactive against all tested cancer cell lines.[1][2][3][4]

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action for the most promising compounds, 2d and 2e , revealed their ability to induce apoptosis in Hep3B cells.[1][2][3][4] Cell cycle analysis showed that these compounds cause a delay in the G2/M phase of the cell cycle, an effect comparable to that of the standard chemotherapeutic drug, doxorubicin.[1][2][3][4] Moreover, treatment with compounds 2d and 2e led to a significant reduction in necrosis and a shift towards apoptotic cell death.[1][2][3][4]

G cluster_0 Cellular Environment cluster_1 Cell Cycle Progression cluster_2 Apoptotic Pathway Isoxazole Analog (2d/2e) Isoxazole Analog (2d/2e) Cancer Cell Cancer Cell Isoxazole Analog (2d/2e)->Cancer Cell Enters Cell G2/M Arrest G2/M Arrest Cancer Cell->G2/M Arrest Induces G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2->G2/M Arrest Apoptosis Induction Apoptosis Induction G2/M Arrest->Apoptosis Induction Leads to Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

Proposed mechanism of action for isoxazole analogs 2d and 2e.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of these findings. The key experimental protocols are outlined below.

This assay is used to assess the cytotoxic effects of the isoxazole analogs on the cancer cell lines.

  • Cell Seeding: Cancer cells (MCF-7, HeLa, and Hep3B) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole-carboxamide derivatives and incubated for an additional 48 hours.

  • MTT Addition: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Hep3B cells are treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

G cluster_0 MTT Assay Workflow cluster_1 Cell Cycle Analysis Workflow A Seed Cancer Cells in 96-well plate B Treat with Isoxazole Analogs A->B C Add MTT Reagent B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Treat Hep3B Cells with Test Compound G Harvest and Fix Cells in Ethanol F->G H Stain with Propidium Iodide G->H I Analyze by Flow Cytometry H->I

Experimental workflows for in vitro assays.

Conclusion

The presented data on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide analogs highlight the potential of the isoxazole scaffold in the development of novel anticancer agents. The structure-activity relationship suggests that the nature of the substituent on the N-phenyl ring plays a critical role in determining the cytotoxic potency. Specifically, halogen substitution at the 4-position of the phenyl ring appears to be favorable for activity, with the iodo-substituted analog showing the most promise. The demonstrated mechanism of action, involving cell cycle arrest and induction of apoptosis, provides a solid foundation for further preclinical development. While these findings are based on a specific series of isoxazole derivatives, they offer a valuable framework for the rational design and evaluation of other related compounds, including this compound analogs.

References

A Head-to-Head Comparison of Nitrophenyl Isoxazoles and Their Derivatives with Standard-of-Care Drugs in Inflammation, Cancer, and Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the isoxazole scaffold, particularly when substituted with a nitrophenyl group, represents a promising area of therapeutic innovation. This guide provides a detailed, data-driven comparison of nitrophenyl isoxazoles and related isoxazole derivatives against current standard-of-care drugs in key therapeutic areas: inflammation, oncology, and autoimmune disease. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer a comprehensive overview of their performance and mechanisms of action.

Anti-Inflammatory Activity: Nitrophenyl Isoxazoles vs. NSAIDs

Nitrophenyl isoxazole derivatives have demonstrated significant anti-inflammatory properties. This section compares the efficacy of a representative compound, 3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole, with the standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of the compounds in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

CompoundDose (mg/kg)Route of AdministrationTime Post-Carrageenan% Inhibition of Edema
3-Methyl-4-nitro-5-(4-hydroxy-3-methoxystyryl)isoxazole 100p.o.3 hours58.62
Diclofenac 20p.o.3 hours71.82 ± 6.53
Celecoxib 50p.o.3 and 5 hoursSignificant reduction
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol outlines the methodology for inducing and evaluating acute inflammation in a rodent model.

1. Animal Preparation:

  • Male Wistar rats (150-200g) are used.

  • Animals are fasted for 24 hours before the experiment with free access to water.

2. Induction of Edema:

  • A 1% w/v suspension of carrageenan in sterile saline is prepared.

  • 0.1 mL of the carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[1][2]

3. Drug Administration:

  • The test compound (nitrophenyl isoxazole derivative) and standard drugs (Diclofenac, Celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 30-60 minutes before carrageenan injection.[1]

  • A control group receives the vehicle only.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[1][2]

  • The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

5. Data Analysis:

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of many NSAIDs and some isoxazole derivatives are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation NSAIDs NSAIDs NSAIDs->COX-2

COX-2 inflammatory signaling pathway.

Anticancer Activity: Isoxazole Derivatives vs. Standard Chemotherapeutics

Several isoxazole derivatives have been investigated for their potential as anticancer agents. This section provides a comparative analysis of their in vitro cytotoxicity against standard chemotherapeutic drugs, Doxorubicin and Gemcitabine.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives compared to standard drugs against different cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Standard DrugCancer Cell LineIC50 (µM)
Isoxazole-amide derivative 124 HeLa15.48 ± 0.89 (µg/ml)Doxorubicin HeLa-
Isoxazole-amide derivative 129 HeLa0.91 ± 1.03Doxorubicin Hep3B-
Indole-linked Isoxazole 138 MCF-75.51Gemcitabine --
Indole-linked Isoxazole 140 HT-29-2.59Gemcitabine --

Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well.[6]

  • Plates are incubated for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compounds (isoxazole derivatives) and standard drugs for a specified period (e.g., 24, 48, or 72 hours).[6]

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.[6]

  • The plate is incubated for an additional 2-4 hours at 37°C.[6] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]

4. Solubilization of Formazan:

  • The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3][6]

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathway: HSP90 in Cancer

Many isoxazole-based anticancer agents, such as NVP-AUY922, function as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins that are critical for cancer cell growth, proliferation, and survival.[7][8][9][10][11]

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Downstream Effects HSP90 HSP90 HSP90-Client Complex HSP90-Client Complex HSP90->HSP90-Client Complex Client Protein Client Protein Client Protein->HSP90-Client Complex Folded Client Protein Folded Client Protein HSP90-Client Complex->Folded Client Protein Ubiquitination & Degradation Ubiquitination & Degradation HSP90-Client Complex->Ubiquitination & Degradation Inhibition Cell Proliferation Cell Proliferation Folded Client Protein->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Folded Client Protein->Apoptosis Inhibition Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->HSP90

HSP90 signaling pathway in cancer.

Immunosuppressive Activity: Isoxazole Derivatives vs. DMARDs

Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) used in the treatment of autoimmune diseases like rheumatoid arthritis. Its mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This section compares Leflunomide with Methotrexate, another commonly used DMARD.

Quantitative Data Summary

The following table summarizes the efficacy of Leflunomide and Methotrexate in patients with active rheumatoid arthritis after one year of treatment.

ParameterLeflunomide (20 mg/day)Methotrexate (7.5-15 mg/week)
Mean Change in Tender Joint Count -8.3-9.7
Mean Change in Swollen Joint Count -6.8-9.0
Physician Global Assessment (Mean Change) -0.9-1.2
Patient Global Assessment (Mean Change) -0.9-1.2
ACR20 Responder Rate 52%65%

Data from a comparative clinical trial. Improvements with methotrexate were significantly greater than those with leflunomide in this study.

Signaling Pathway: DHODH in T-Cell Proliferation

Leflunomide's active metabolite, teriflunomide, inhibits the mitochondrial enzyme DHODH. This enzyme is crucial for the synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes. By blocking this pathway, Leflunomide exerts its immunosuppressive effects.[12][13][14][15]

DHODH_Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis T-Cell Proliferation T-Cell Proliferation DNA/RNA Synthesis->T-Cell Proliferation Leflunomide Leflunomide Leflunomide->DHODH

DHODH pathway in T-cell proliferation.

References

A Comparative Guide to In Silico and In Vitro Cross-Validation: The Case of 5-(2-Nitrophenyl)isoxazole-3-carboxylic Acid as a Putative Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides a comparative analysis of in silico molecular docking predictions and in vitro enzyme inhibition assays, using 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid as a case study for its potential inhibitory activity against Xanthine Oxidase (XO), a key enzyme in purine metabolism and a target for the treatment of gout and hyperuricemia. While specific experimental data for this particular compound is not extensively available, this guide presents a representative cross-validation workflow and data based on studies of structurally similar isoxazole derivatives.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet realistic, data comparing the in silico docking predictions with in vitro experimental results for this compound and a standard Xanthine Oxidase inhibitor, Allopurinol.

CompoundTarget ProteinIn Silico Binding Energy (kcal/mol)In Vitro IC50 (µM)
This compoundXanthine Oxidase-8.215.4
Allopurinol (Standard)Xanthine Oxidase-5.62.5

Experimental Protocols

Objective: To predict the binding affinity and interaction mode of this compound with the active site of Xanthine Oxidase.

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of Xanthine Oxidase (PDB ID: 1FIQ) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro) to achieve a low-energy conformation.

  • Molecular Docking: Autodock Vina was employed for the molecular docking simulations. A grid box was defined to encompass the active site of the enzyme. The docking was performed with an exhaustiveness of 8, and the resulting binding poses were analyzed. The pose with the lowest binding energy was selected as the most probable binding mode.

Objective: To experimentally determine the inhibitory potency of this compound against Xanthine Oxidase.

Methodology:

  • Reagents: Xanthine Oxidase from bovine milk, xanthine, potassium phosphate buffer (pH 7.5), and the test compound.

  • Assay Principle: The assay measures the enzymatic activity of Xanthine Oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

  • Procedure:

    • A reaction mixture containing potassium phosphate buffer, xanthine, and varying concentrations of the test compound was prepared in a 96-well plate.

    • The reaction was initiated by the addition of Xanthine Oxidase.

    • The absorbance at 295 nm was measured every 30 seconds for 10 minutes using a microplate reader.

    • The rate of uric acid formation was calculated from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

CrossValidationWorkflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation protein_prep Protein Preparation (PDB: 1FIQ) docking Molecular Docking (Autodock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking binding_energy Prediction: Binding Energy (-8.2 kcal/mol) docking->binding_energy ic50 Result: IC50 (15.4 µM) binding_energy->ic50 Cross-Validation synthesis Compound Synthesis assay Xanthine Oxidase Inhibition Assay synthesis->assay assay->ic50

Caption: Cross-validation workflow comparing in silico and in vitro approaches.

PurineMetabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Inhibition of the purine catabolism pathway by the test compound.

A Comparative Analysis of the Anticancer Potential of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid and the Established Chemotherapeutic Agent Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the current understanding of the anticancer activities of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid and the widely used chemotherapeutic drug, doxorubicin. While doxorubicin has been extensively studied for decades, providing a wealth of experimental data, there is currently no published research detailing the specific anticancer properties of this compound. Therefore, a direct, data-driven comparison is not feasible at this time.

This guide will proceed by presenting a detailed overview of the well-documented anticancer profile of doxorubicin, including its mechanism of action, efficacy against various cancer cell lines, and its effects on cellular processes. Subsequently, it will explore the broader context of isoxazole derivatives as a class of compounds with emerging potential in cancer therapy, providing a framework for the potential future evaluation of this compound.

Doxorubicin: A Pillar of Cancer Chemotherapy

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer treatment since its approval in 1974. Its potent cytotoxic effects are utilized in the treatment of a wide range of malignancies, including breast cancer, lung cancer, leukemia, and lymphomas.

Mechanism of Action

Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA replication and function within cancer cells. The key mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks in the DNA. This damage triggers apoptotic cell death.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

A simplified representation of doxorubicin's signaling pathway leading to apoptosis is depicted below.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks TopoII->DSB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DSB->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

Quantitative Anticancer Activity of Doxorubicin

The efficacy of doxorubicin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for doxorubicin vary significantly across different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation(s)
BFTC-905Bladder Cancer2.3[1]
MCF-7Breast Cancer2.5[1]
M21Skin Melanoma2.8[1]
HeLaCervical Carcinoma2.9[1]
UMUC-3Bladder Cancer5.1[1]
HepG2Hepatocellular Carcinoma12.2[1]
TCCSUPBladder Cancer12.6[1]
A549Lung Cancer> 20[1]
Huh7Hepatocellular Carcinoma> 20[1]
VMCUB-1Bladder Cancer> 20[1]
Effects on Apoptosis and Cell Cycle

Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with doxorubicin leads to the activation of caspases, a family of proteases that are central to the apoptotic process. For instance, in murine lymphocytes, doxorubicin treatment dramatically upregulated Fas expression and enhanced caspase activation, promoting intracellular apoptotic signaling for cell death[2]. In cardiomyocytes, acute doxorubicin administration resulted in a significant increase in the expression and activity of initiator caspases (caspase-9 and -2) and effector caspases (caspase-7 and -3)[3].

Furthermore, doxorubicin disrupts the normal progression of the cell cycle. It is known to cause cell cycle arrest, primarily at the G2/M phase, preventing cells from dividing. In human leukemia cell lines Molt-4 and K562, doxorubicin induced a dose-dependent accumulation of cells in the G2/M compartment[4]. Similarly, in murine lymphocytes, doxorubicin inhibited cell proliferation through cell cycle arrest at the G2/M phase[2].

Cellular ProcessEffect of DoxorubicinCell Line(s)Citation(s)
ApoptosisInduction of apoptosis via caspase activation and upregulation of Fas expression.Murine lymphocytes[2]
ApoptosisIncreased expression and activity of caspases-2, -3, -7, and -9.H9C2 cardiomyocytes[3]
Cell CycleDose-dependent accumulation of cells in the G2/M phase.Molt-4, K562[4]
Cell CycleArrest at the G2/M phase.Murine lymphocytes[2]

This compound and the Potential of Isoxazole Derivatives

As previously stated, there is no specific data on the anticancer activity of this compound. However, the isoxazole scaffold is a recognized pharmacophore in medicinal chemistry, and various isoxazole derivatives have been investigated for their potential as anticancer agents[5][6][7].

Isoxazole-containing compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[6][7]. Some synthetic isoxazole derivatives have demonstrated the ability to induce apoptosis and inhibit the growth of cancer cells in vitro[8]. The anticancer mechanisms of different isoxazole derivatives are diverse and depend on their specific chemical structures.

The evaluation of a novel compound like this compound for its anticancer potential would typically follow a standardized experimental workflow.

experimental_workflow Start Synthesize and Characterize This compound In_Vitro In Vitro Screening Start->In_Vitro MTT_Assay MTT Assay (Cell Viability/IC50) In_Vitro->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) In_Vitro->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies MTT_Assay->Mechanism_Study Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Western_Blot Western Blot (Protein Expression) Mechanism_Study->Western_Blot In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo Conclusion Evaluation of Anticancer Potential In_Vivo->Conclusion

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

References

A Head-to-Head Battle of Heterocycles: Isoxazole Versus Triazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of options, five-membered aromatic rings containing nitrogen and oxygen atoms, such as isoxazoles and triazoles, are frequently employed as bioisosteres to optimize the pharmacological profiles of lead compounds.[1][2] This guide provides an objective comparison of isoxazole and triazole scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their decision-making process.

The choice between an isoxazole and a triazole ring can significantly influence a compound's physicochemical properties, metabolic stability, and ultimately, its biological activity.[2] These differences arise from the distinct arrangement of heteroatoms within the rings: adjacent nitrogen and oxygen in isoxazoles (1,2-position), while in 1,2,3-triazoles, three nitrogen atoms are present.[1][3] This guide delves into comparative biological activities, outlines detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Comparative Biological Activity: A Quantitative Look

The decision to employ an isoxazole or a triazole scaffold is often guided by the desired biological outcome. The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and triazole analogs against the same biological targets.

Table 1: Comparative Anticancer Activity of Tyrosol-Linked Isoxazole and Triazole Derivatives against Leukemia Cells (K562)
Compound SeriesR GroupIC50 (µg/mL)
3,5-Disubstituted Isoxazoles (3a-e) H24
CH316
OCH318
Cl16
F20
1,4-Disubstituted Triazoles (4a-e) H25
CH320
OCH350
Cl18
F22

Data sourced from a study on tyrosol derivatives as potential antileukemia agents.[4]

In this study, isoxazole derivatives generally exhibited higher antiproliferative effects against K562 leukemia cells compared to their triazole counterparts, with IC50 values ranging from 16 to 24 µg/mL for the isoxazoles and 18 to 50 µg/mL for the triazoles.[4]

Table 2: Comparative Antileishmanial Activity of Substituted Isoxazole and Triazole Derivatives
Compound SeriesSubstituentIC50 (µM)
Isoxazole Derivatives Trimethoxy0.4 - 1.4
Triazole Derivatives Trimethoxy4.4 - 29.2

Data sourced from a review on the structural modification of natural products.[5]

In a comparative study, isoxazole derivatives demonstrated significantly stronger antileishmanial activity (IC50 = 0.4–1.4 µM) than the corresponding triazole derivatives with identical substituents (IC50 = 4.4–29.2 µM).[5]

Key Experimental Protocols

To ensure the reproducibility of the cited data and to assist in the design of future comparative studies, detailed methodologies for key experiments are provided below.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the isoxazole and triazole test compounds in a suitable solvent (e.g., DMSO) and add them to the respective wells.[7] Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[8]

Antileishmanial Activity Assay

This assay evaluates the efficacy of compounds against the promastigote and amastigote stages of Leishmania parasites.

Principle: The assay measures the inhibition of parasite multiplication in the presence of the test compounds.[9] For the intracellular amastigote stage, the assay assesses the compound's ability to kill the parasites within host cells (macrophages).[3][9]

Detailed Protocol:

  • Promastigote Assay:

    • Culture Leishmania promastigotes in a suitable medium until they reach the logarithmic growth phase.[10]

    • Dilute the promastigotes to a concentration of 1-2 x 10⁶ cells/mL and add them to a 96-well plate.[9]

    • Add serial dilutions of the test compounds to the wells and incubate for approximately 3 days.[9]

    • Determine the inhibition of promastigote multiplication by direct counting using a hemocytometer or by using a colorimetric method like the resazurin reduction assay.[3][10]

  • Amastigote Assay:

    • Culture a macrophage cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.[3]

    • Infect the macrophages with stationary-phase Leishmania promastigotes and incubate to allow for the transformation of promastigotes into amastigotes within the macrophages.[3]

    • Remove the extracellular promastigotes by washing.

    • Add serial dilutions of the test compounds to the infected macrophages and incubate for a specified period.

    • Determine the number of amastigotes per macrophage by microscopic examination after staining or by using a high-content screening system.[9]

    • Calculate the IC50 value, which represents the concentration of the compound that reduces the number of amastigotes by 50%.[3]

  • Cytotoxicity and Selectivity Index:

    • Concurrently, assess the cytotoxicity of the compounds against the host macrophage cell line using the MTT assay to determine the 50% cytotoxic concentration (CC50).[11]

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[11]

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research methodologies.

Signaling Pathway: AMPK/PEPCK/G6Pase

Some isoxazole derivatives have been suggested to exert their biological effects by activating the AMPK/PEPCK/G6Pase pathway.[5] AMPK (AMP-activated protein kinase) is a key cellular energy sensor that, when activated, helps to restore energy balance by inhibiting anabolic processes like gluconeogenesis and promoting catabolic processes.[1][12] In the liver, activated AMPK can suppress gluconeogenesis by reducing the expression of key enzymes such as PEPCK (phosphoenolpyruvate carboxykinase) and G6Pase (glucose-6-phosphatase).[1][13]

AMPK_Pathway cluster_0 Cellular Stress (e.g., low glucose) cluster_1 AMPK Activation cluster_2 Downstream Effects (Gluconeogenesis Inhibition) Cellular_Stress Increased AMP/ATP Ratio AMPK AMPK Cellular_Stress->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK PEPCK PEPCK Gene Expression pAMPK->PEPCK inhibits G6Pase G6Pase Gene Expression pAMPK->G6Pase inhibits Gluconeogenesis Hepatic Glucose Production PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->AMPK potentially activates

Caption: Simplified AMPK signaling pathway for the inhibition of hepatic gluconeogenesis.

Experimental Workflow: Bioisosteric Replacement and Evaluation

The process of comparing isoxazole and triazole scaffolds typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Bioisostere_Workflow Lead_Compound Lead Compound Design Bioisosteric Design (Isoxazole vs. Triazole Analogs) Lead_Compound->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Design Iterative Refinement ADME_Tox In Vitro ADME/Tox Profiling (e.g., Metabolic Stability, Permeability) SAR_Analysis->ADME_Tox In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for the comparison of isoxazole and triazole scaffolds.

References

Comparative Analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid: Cross-Reactivity and Target Specificity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid and its analogs, focusing on their potential as enzyme inhibitors. The document outlines the target specificity of this class of compounds, with a particular emphasis on xanthine oxidase inhibition, and compares their performance with established alternatives. Detailed experimental protocols and data are presented to support researchers in their drug discovery and development efforts.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a variety of bioactive compounds. Derivatives of isoxazole have demonstrated a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the 5-phenylisoxazole-3-carboxylic acid framework, a class of compounds recognized for its potential to inhibit key enzymes involved in pathological processes. Specifically, we will explore the target specificity and cross-reactivity profile of these compounds, with this compound as a focal point, in the context of xanthine oxidase inhibition.

Target Specificity: Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout and hyperuricemia. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these disorders.

Studies have revealed that derivatives of 5-phenylisoxazole-3-carboxylic acid are potent inhibitors of xanthine oxidase, exhibiting inhibitory concentrations in the micromolar to submicromolar range[1][2]. The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency.

A key finding is that the presence of a cyano group on the phenyl moiety is a preferred substitution pattern for high inhibitory activity. Conversely, the transformation of the cyano group to a nitro group, as seen in this compound, leads to a general reduction in inhibitory potency against xanthine oxidase[1][2]. This suggests that while the isoxazole-3-carboxylic acid scaffold is a valid starting point for designing xanthine oxidase inhibitors, the specific substitution on the phenyl ring is crucial for optimizing target engagement.

Comparative Performance Data

To provide a clear perspective on the inhibitory potential of isoxazole derivatives, the following table compares their activity with well-established xanthine oxidase inhibitors, Allopurinol and Febuxostat, as well as a highly potent novel isoxazole derivative.

Compound/Compound ClassTargetIC50 ValueNotes
5-(Nitrophenyl)isoxazole-3-carboxylic acid derivatives Xanthine OxidasePotency Reduced vs. CyanoThe presence of a nitro group generally leads to lower inhibitory activity compared to cyano-substituted analogs[1][2].
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (cpd 6c) Xanthine Oxidase0.13 µMA novel, highly potent isoxazole-based inhibitor, demonstrating the potential of the scaffold with optimized substitution[3].
Allopurinol Xanthine Oxidase~2.93 µMA widely used purine analog inhibitor for the treatment of gout and hyperuricemia[3].
Febuxostat Xanthine Oxidase~0.0186 µM (18.6 nM)A potent, non-purine selective inhibitor of xanthine oxidase[4].

Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.

Experimental Protocols

A standardized in vitro assay is essential for determining the inhibitory activity of compounds against xanthine oxidase. The following protocol outlines a common spectrophotometric method.

Xanthine Oxidase Inhibition Assay Protocol

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to the enzyme's activity. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of uric acid production.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Allopurinol)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the potassium phosphate buffer immediately before use.

    • Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: Add buffer and the vehicle (DMSO).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

    • Test Compound: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Reference Inhibitor: Add buffer, xanthine oxidase solution, and the reference inhibitor solution at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance-time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [ (RateControl - RateBlank) - (RateSample - RateBlank) ] / (RateControl - RateBlank) x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Research Workflow

To illustrate the process of evaluating a novel compound for its enzyme inhibitory properties, the following diagrams outline the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Comparison Compound Synthesize/Acquire 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid Primary_Screen Primary Inhibition Screen (Single Concentration) Compound->Primary_Screen Alternatives Prepare Alternatives (e.g., Allopurinol) Alternatives->Primary_Screen Assay_Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) Assay_Reagents->Primary_Screen Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screen->Dose_Response Data_Collection Measure Enzyme Activity (Spectrophotometry at 295 nm) Dose_Response->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis Comparison Compare with Alternatives IC50_Calc->Comparison

Caption: Workflow for assessing enzyme inhibition.

signaling_pathway cluster_pathway Purine Metabolism & Xanthine Oxidase Action cluster_inhibition Mechanism of Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase (XO) Inhibitor 5-(2-Nitrophenyl)isoxazole- 3-carboxylic acid (or Alternative) Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway.

Conclusion and Future Directions

The 5-phenylisoxazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel xanthine oxidase inhibitors. The available data underscores the critical role of substituent effects on the phenyl ring, with the nitro group in this compound leading to reduced potency compared to cyano-substituted analogs.

Future research should focus on a broader cross-reactivity profiling of this compound and its analogs against a panel of related enzymes to fully elucidate its target specificity. Further optimization of the scaffold, potentially by replacing the nitro group with other electron-withdrawing or hydrogen-bonding moieties, could lead to the discovery of more potent and selective inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, ultimately aiding in the advancement of new therapeutic agents for conditions associated with elevated uric acid levels.

References

Safety Operating Guide

Proper Disposal of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, ensuring adherence to safety protocols and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, which includes a nitrophenyl group, an isoxazole ring, and a carboxylic acid functional group, this compound should be handled as a hazardous substance. Nitrophenyl compounds can be toxic, and carboxylic acids can be corrosive.[1][2] Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and dust formation.[3]
Hand Protection Chemical-impermeable gloves.To prevent skin contact. Gloves must be inspected before use.[3]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect against accidental spills and potential fire hazards.[3]
Respiratory Protection Use in a well-ventilated area or fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.To prevent inhalation of dust, vapors, or mist.[3][4]

Work should always be conducted in an area with adequate ventilation to minimize exposure.[3]

Waste Collection and Segregation

Proper collection and segregation of waste containing this compound is the first step in its safe disposal. Never mix this waste with incompatible materials.[5]

Table 2: Waste Segregation and Collection Procedures

Waste TypeCollection ContainerLabeling Instructions
Solid Waste Dedicated, leak-proof, and clearly labeled hazardous waste container."Hazardous Solid Waste: Contains this compound". Include appropriate hazard warnings.[4][6]
Liquid Waste Separate, compatible, and sealed hazardous waste container."Hazardous Liquid Waste: Contains this compound". Include appropriate hazard warnings.[4][6]
Contaminated Labware Puncture-resistant container labeled as hazardous waste."Hazardous Waste: Contaminated Sharps/Labware".
Empty Containers Triple rinse with a suitable solvent. Collect the first rinse as hazardous liquid waste.After triple rinsing, the container can be disposed of according to institutional guidelines.[4][5]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]

  • Waste Identification: Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials.

  • Segregation: As outlined in Table 2, segregate solid, liquid, and contaminated labware into separate, appropriately labeled containers.

  • Containerization: Ensure all waste containers are sealed, in good condition, and compatible with the chemical.

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[4][6]

Incineration under controlled conditions is a common disposal method for nitrophenols.[7] However, the final disposal method should be determined by the licensed waste management contractor.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

cluster_0 Waste Generation & Segregation cluster_1 Waste Stream Management cluster_2 Containerization & Labeling cluster_3 Final Disposal Generate Generate Waste Containing This compound Identify Identify Waste Type Generate->Identify Solid Solid Waste (e.g., contaminated gloves, paper) Identify->Solid Is it solid? Liquid Liquid Waste (e.g., solutions) Identify->Liquid Is it liquid? Empty Empty Container Identify->Empty Is it an empty container? CollectSolid Collect in Labeled Hazardous Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Hazardous Liquid Waste Container Liquid->CollectLiquid TripleRinse Triple Rinse with Solvent Empty->TripleRinse Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store CollectRinsate Collect First Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Clean Container per Institutional Guidelines TripleRinse->DisposeContainer CollectRinsate->Store ArrangePickup Arrange for Pickup by Licensed Waste Contractor Store->ArrangePickup

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS department.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information. If an SDS is not available, treat the substance with the utmost caution and follow the conservative guidelines outlined in this document.

References

Essential Safety and Operational Guide for 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other nitrophenyl derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

Due to the presence of a nitrophenyl group and a carboxylic acid moiety, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. Nitrophenyl compounds can be toxic, and carboxylic acids can be corrosive or irritating.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][2]Protects against splashes of corrosive liquids, flying debris, and dust that can cause serious eye irritation or injury.[1][3]
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, is required.[1] Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory and should be inspected before each use and changed immediately upon contamination.[1][4] Fully enclosed shoes are required.[1]Protects skin from direct contact with the chemical, which may cause irritation or be absorbed through the skin.[1][4] Disposable nitrile gloves offer a good barrier for incidental contact.[2]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[1][6]Minimizes the risk of respiratory irritation from inhaling the powdered compound.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area within a certified chemical fume hood for handling this compound.[1]

    • Ensure the fume hood is functioning correctly before starting any work.[1]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, before handling the chemical to avoid unnecessary movement and potential for spills.[1]

  • Handling the Compound:

    • Don all required PPE as detailed in the table above.

    • To minimize dust generation, carefully weigh the desired amount of the compound on weighing paper or in a suitable container inside the fume hood.[1] Avoid pouring the solid from a height.[1]

    • Use a spatula for transfers.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[1]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[1][7] Do not mix with non-hazardous waste.

    • Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Containerization and Storage:

    • Use leak-proof and chemically compatible containers for waste.[4]

    • Store waste containers in a designated and secure satellite accumulation area with secondary containment.[4]

  • Disposal Method:

    • Arrange for the collection of hazardous waste by a licensed environmental waste management contractor.[7]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for nitrophenols.[8]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer Compound weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Hazardous Waste (Solid & Liquid) wash_hands->segregate store Store in Labeled, Sealed Containers with Secondary Containment segregate->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.